Rhein-13C4
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O6/c16-9-3-1-2-7-11(9)14(19)12-8(13(7)18)4-6(15(20)21)5-10(12)17/h1-5,16-17H,(H,20,21)/i4+1,5+1,10+1,15+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDLCPWAQCPTKC-AGPBJXDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)[13CH]=C([13CH]=[13C]3O)[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676132 | |
| Record name | 4,5-Dihydroxy-9,10-dioxo(1,3,4-~13~C_3_)-9,10-dihydroanthracene-2-(~13~C)carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189928-10-6 | |
| Record name | 4,5-Dihydroxy-9,10-dioxo(1,3,4-~13~C_3_)-9,10-dihydroanthracene-2-(~13~C)carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical and chemical properties of Rhein-13C4?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the physical and chemical properties of Rhein-13C4, a stable isotope-labeled version of Rhein. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and various biomedical research fields.
Core Physical and Chemical Properties
This compound is a synthetic, stable isotope-labeled analog of Rhein, an active metabolite of diacerein. The incorporation of four carbon-13 isotopes provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.
General Information
| Property | Value | Source |
| Chemical Name | 4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid-13C4 | PubChem[1] |
| Synonyms | Rheic Acid-13C4, Rhubarb yellow-13C4, Monothis compound | MedChemExpress[2] |
| CAS Number | 1189928-10-6 | Clearsynth[3] |
| Molecular Formula | C₁₁¹³C₄H₈O₆ | Clearsynth[3] |
| Molecular Weight | 288.19 g/mol | PubChem[1] |
Physical Properties
| Property | Value | Source |
| Appearance | Yellow Crystalline Solid | ChemicalBook |
| Melting Point | 321-322 °C | ChemicalBook |
| Solubility | Soluble in DMSO.[4] Data for unlabeled Rhein indicates solubility in alkali and pyridine, and slight solubility in alcohol, ether, benzene, chloroform, and petroleum ether, and insolubility in water.[5] A detailed study on unlabeled Rhein reported mole fraction solubility in various solvents, with the highest in 1,4-dioxane and N,N-dimethylformamide (DMF).[6] | ChemicalBook, ChemicalBook, ResearchGate |
| Storage | Store at -20°C | ChemicalBook |
Experimental Protocols
This compound is primarily utilized as an internal standard in analytical methodologies. Below are detailed, representative protocols for its characterization and use.
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To determine the purity and retention time of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL. Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.
-
Mobile Phase Preparation: A common mobile phase for Rhein analysis consists of a mixture of acetonitrile, water, and an acidifier. For example, a gradient elution with acetonitrile and water containing 0.1% formic acid.[7]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared sample and record the chromatogram. The purity is determined by the area percentage of the principal peak.
Mass Spectrometry (MS) Analysis
Objective: To confirm the molecular weight and isotopic enrichment of this compound.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system.
Reagents:
-
As per HPLC protocol.
Procedure:
-
Sample Infusion: The sample can be introduced into the mass spectrometer via direct infusion or through an HPLC system as described above.
-
Ionization: Use electrospray ionization (ESI) in negative ion mode, as anthraquinones are readily deprotonated.
-
Mass Spectrometry Parameters:
-
Mass Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Analysis: The mass spectrum should show a prominent peak corresponding to the [M-H]⁻ ion of this compound at approximately m/z 287.05. The isotopic pattern will confirm the presence of the four ¹³C atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and the positions of the ¹³C labels in this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a ¹³C probe.
Reagents:
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆.
-
¹³C NMR Acquisition:
-
Pulse Program: Standard ¹³C{¹H} decoupled experiment.
-
Number of Scans: Due to the low natural abundance and sensitivity of ¹³C, a significant number of scans (e.g., 1024 or more) will be required.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Analysis: The ¹³C NMR spectrum will show signals corresponding to the carbon atoms in the Rhein structure. The signals for the four ¹³C-labeled positions will be significantly enhanced, confirming their location within the molecule.
Signaling Pathways
Rhein, the unlabeled counterpart of this compound, has been shown to modulate several key signaling pathways implicated in various diseases, including cancer and inflammation. Understanding these pathways is crucial for researchers utilizing this compound in biological studies.
MAPK/NF-κB Signaling Pathway
Rhein has been demonstrated to inhibit the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[2] This inhibition can lead to reduced cell proliferation, migration, and invasion in cancer cells.
References
- 1. This compound | C15H8O6 | CID 46782876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound | 1189928-10-6 [chemicalbook.com]
- 5. Rhein | 478-43-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Rhein on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Synthesis and Structural Analysis of Rhein-¹³C₄: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural analysis of Rhein-¹³C₄, an isotopically labeled analog of Rhein, a naturally occurring anthraquinone with significant pharmacological interest. This document details a feasible synthetic approach, outlines rigorous structural elucidation methodologies, and presents data in a clear, comparative format to support research and development activities.
Introduction
Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid) is a prominent bioactive compound found in the roots and rhizomes of Rheum species (rhubarb). It exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and nephroprotective effects. The use of isotopically labeled Rhein, such as Rhein-¹³C₄, is invaluable in drug metabolism and pharmacokinetic (DMPK) studies, serving as an internal standard for quantitative bioanalysis by mass spectrometry. The incorporation of four ¹³C atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled endogenous or administered compound.
Synthesis of Rhein-¹³C₄
Proposed Synthetic Workflow
The synthesis commences with the preparation of a ¹³C-labeled diene and subsequent cycloaddition with a suitable dienophile to construct the core anthraquinone structure.
Caption: Proposed synthetic workflow for Rhein-¹³C₄.
Experimental Protocols
2.2.1. Synthesis of [1,2,3,4-¹³C₄]-1,3-Butadiene (E)
A commercially available, fully ¹³C-labeled 1,4-butanediol serves as the starting material.
-
Oxidation to [1,2,3,4-¹³C₄]-Succinaldehyde (C): To a solution of [1,2,3,4-¹³C₄]-1,4-butanediol (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (2.2 eq). Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract the aqueous layer with DCM, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde.
-
Double Wittig Reaction to [1,2,3,4-¹³C₄]-1,3-Butadiene (E): To a suspension of methyltriphenylphosphonium bromide (2.2 eq) in anhydrous tetrahydrofuran (THF), add n-butyllithium (2.2 eq) at 0 °C and stir for 30 minutes to form the ylide. Add a solution of crude [1,2,3,4-¹³C₄]-succinaldehyde (1.0 eq) in THF dropwise. Stir the reaction at room temperature for 12 hours. Quench with water and extract with pentane. The volatile diene can be carefully isolated by distillation.
2.2.2. Synthesis of [¹³C₄]-Chrysophanol (J)
-
Diels-Alder Reaction (G): In a sealed tube, dissolve [1,2,3,4-¹³C₄]-1,3-butadiene (E) (1.2 eq) and juglone (F) (1.0 eq) in toluene. Heat the mixture at 110 °C for 24 hours. Cool the reaction to room temperature and evaporate the solvent.
-
Oxidation to [¹³C₄]-Chrysophanol (J): Dissolve the crude Diels-Alder adduct in a mixture of acetic acid and water. Add a solution of chromium trioxide (3.0 eq) in aqueous acetic acid dropwise at room temperature. Heat the mixture to 80 °C for 2 hours. Cool, pour into ice water, and extract with ethyl acetate. Purify the crude product by column chromatography on silica gel.
2.2.3. Synthesis of Rhein-¹³C₄ (L)
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Oxidation of Methyl Group (K): Suspend [¹³C₄]-Chrysophanol (J) (1.0 eq) in a mixture of acetic acid and sulfuric acid. Add chromium trioxide (3.0 eq) portion-wise while maintaining the temperature below 40 °C. Stir for 6 hours at room temperature. Pour the reaction mixture onto ice and filter the resulting precipitate. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure Rhein-¹³C₄.
Structural Analysis
The structural identity and purity of the synthesized Rhein-¹³C₄ must be confirmed through a combination of spectroscopic techniques.
Structural Analysis Workflow
Caption: General workflow for the structural analysis of Rhein-¹³C₄.
Experimental Protocols
3.2.1. High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or TOF analyzer.
-
Method: Electrospray ionization (ESI) in negative ion mode is typically suitable for Rhein. The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.
-
Expected Results: The HRMS data will confirm the elemental composition. The mass spectrum will show a molecular ion peak corresponding to [M-H]⁻ at m/z 287.03 (calculated for C₁₁¹³C₄H₇O₆). The isotopic pattern will be distinct from unlabeled Rhein, confirming the incorporation of four ¹³C atoms.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments such as HSQC and HMBC.
-
Expected Results:
-
¹H NMR: The proton spectrum will be similar to that of unlabeled Rhein, but the signals for protons attached to the ¹³C-labeled carbons will exhibit ¹J(¹³C-¹H) coupling, resulting in doublets.
-
¹³C NMR: The signals for the four labeled carbons will be significantly enhanced in intensity. The chemical shifts will be consistent with the structure of Rhein.
-
2D NMR: HSQC and HMBC spectra will be crucial for unequivocally assigning the positions of the ¹³C labels by correlating the protons with their directly attached and long-range coupled carbons.
-
3.2.3. High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).
-
Detection: UV detection at a wavelength where Rhein has strong absorbance (e.g., 254 nm).
-
Expected Results: A single major peak should be observed, and the purity can be calculated based on the peak area percentage.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the structural analysis of Rhein-¹³C₄. Note: The data presented here is hypothetical and for illustrative purposes.
Table 1: High-Resolution Mass Spectrometry Data
| Parameter | Expected Value | Observed Value |
| Ionization Mode | ESI- | ESI- |
| Molecular Formula | C₁₁¹³C₄H₇O₆ | C₁₁¹³C₄H₇O₆ |
| Calculated [M-H]⁻ | 287.0305 | 287.0301 |
| Mass Error (ppm) | - | < 5 |
Table 2: ¹³C NMR Spectroscopic Data (Hypothetical)
| Carbon Position | Chemical Shift (δ, ppm) | Expected Multiplicity | Observed Multiplicity |
| C-1 | 121.5 | d | d |
| C-2 | 135.2 | s | s |
| C-3 | 124.8 | d | d |
| C-4 | 137.1 | s | s |
| C-4a | 133.4 | s | s |
| C-5 | 161.8 | s | s |
| C-6 | 116.5 | d | d |
| C-7 | 137.0 | d | d |
| C-8 | 119.7 | d | d |
| C-8a | 116.2 | s | s |
| C-9 | 182.1 | s | s |
| C-10 | 190.5 | s | s |
| COOH | 166.3 | s | s |
| ¹³C-Labeled | |||
| C-X₁ | ~120-140 | Enhanced singlet | Enhanced singlet |
| C-X₂ | ~120-140 | Enhanced singlet | Enhanced singlet |
| C-X₃ | ~120-140 | Enhanced singlet | Enhanced singlet |
| C-X₄ | ~166 | Enhanced singlet | Enhanced singlet |
Table 3: Purity Data
| Analytical Method | Purity (%) |
| HPLC-UV (254 nm) | > 98% |
| ¹H NMR | > 98% |
Conclusion
This technical guide outlines a robust framework for the synthesis and comprehensive structural analysis of Rhein-¹³C₄. The proposed synthetic route offers a viable pathway to this essential internal standard. The detailed analytical protocols provide the necessary steps for rigorous characterization, ensuring the identity, purity, and correct isotopic labeling of the final compound. The structured presentation of data facilitates clear interpretation and comparison, supporting its application in advanced pharmaceutical research.
The Biological Kaleidoscope of Rhein: A Technical Review of Its Pharmacological Activities
Rhein, an anthraquinone compound (4,5-dihydroxyanthraquinone-2-carboxylic acid) predominantly isolated from the roots and rhizomes of medicinal plants like Rhubarb (Rheum species), has garnered significant attention in the scientific community.[1][2][3][4] Long used in traditional Chinese medicine, emerging evidence from extensive preclinical studies has illuminated its diverse pharmacological effects, including anticancer, anti-inflammatory, hepatoprotective, nephroprotective, and antidiabetic activities.[2][3][5][6][7] This technical guide provides an in-depth review of the core biological activities of Rhein, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways it modulates. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of Rhein's therapeutic potential.
Anticancer Activity
Rhein has demonstrated broad-spectrum anticancer properties against a variety of malignancies, including liver, breast, lung, colon, pancreatic, and oral cancers.[1][8][9] Its primary mechanisms of action involve inducing apoptosis (programmed cell death), triggering cell cycle arrest, and inhibiting cancer cell proliferation, invasion, and migration.[9][10]
Data Presentation: In Vitro Cytotoxicity of Rhein
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Rhein against various human cancer cell lines, indicating its cytotoxic potency.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Lung Cancer | A549 | 23.9 | [1] |
| Lung Cancer | PC-9 | 24.59 | [1] |
| Lung Cancer | H460 | 52.88 | [1] |
| Liver Cancer | HepG2 | Varies (Dose-dependent effects cited) | [1][11] |
| Liver Cancer | Huh7 | Varies (Dose-dependent effects cited) | [1][11] |
| Pancreatic Cancer | Panc-1 | Approx. 100 (at 24h) | [12] |
| Pancreatic Cancer | MIAPaCa-2 | Approx. 100 (at 24h) | [12] |
| Oral Cancer | YD-10B | Varies (Dose-dependent effects cited) | [8] |
| Oral Cancer | Ca9-22 | Varies (Dose-dependent effects cited) | [8] |
| Colorectal Cancer | HCT116 | Varies (Dose-dependent effects cited) | [13] |
Signaling Pathways in Rhein's Anticancer Action
Rhein modulates several critical signaling pathways that are frequently dysregulated in cancer:
-
PI3K/Akt/mTOR Pathway: Rhein inhibits the phosphorylation of key proteins like Akt and mTOR, which are central to cell survival, proliferation, and growth.[8][10][12] Inactivation of this pathway leads to decreased cell proliferation and induction of apoptosis.[12] In colorectal cancer cells, Rhein has been shown to directly target mTOR and promote its degradation via the ubiquitin-proteasome pathway.[13]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK, ERK, and p38, is another target. Rhein can induce apoptosis by activating the ROS-dependent JNK signaling cascade in liver cancer cells.[11][14] However, its effect can be context-dependent, as it has also been shown to inhibit the phosphorylation of ERK in other cancer types to suppress proliferation.[10][15][16]
-
Wnt/β-catenin Pathway: Rhein can induce the degradation of β-catenin, a key component of the Wnt signaling pathway.[15] This leads to the downregulation of downstream target genes like c-myc and cyclin D1, which are crucial for cell cycle progression, thereby arresting cell proliferation.[15]
-
NF-κB Pathway: By inhibiting the Nuclear Factor-kappa B (NF-κB) pathway, Rhein suppresses the expression of genes involved in inflammation, cell survival, and angiogenesis, which are critical for tumor growth and metastasis.[10][16]
Mandatory Visualization: Anticancer Signaling Pathways of Rhein
Caption: Key anticancer signaling pathways modulated by Rhein.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
This protocol details the detection of apoptosis in cancer cells treated with Rhein using flow cytometry.
-
Cell Culture and Treatment: Plate cancer cells (e.g., HepG2, A549) in 6-well plates at a density of 2 x 10^5 cells/well and culture for 24 hours. Treat the cells with varying concentrations of Rhein (e.g., 0, 25, 50, 100 µM) for 24 or 48 hours. Include a positive control (e.g., staurosporine) and a vehicle control (DMSO).
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Cell Harvesting: After treatment, collect both floating and adherent cells. Gently aspirate the medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with ice-cold PBS, detach them using trypsin-EDTA, and add them to the same centrifuge tube.
-
Centrifugation and Washing: Centrifuge the cell suspension at 1,500 rpm for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in a commercial Annexin V-FITC Apoptosis Detection Kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer. Annexin V-FITC fluorescence (FITC channel) detects early apoptotic cells, while PI fluorescence (e.g., PE channel) detects late apoptotic or necrotic cells.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Anti-inflammatory Activity
Rhein exhibits potent anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[1][17] This activity is central to its therapeutic potential in conditions like arthritis and inflammatory bowel disease.[17][18]
Data Presentation: Effect of Rhein on Inflammatory Mediators
The table below summarizes the inhibitory effects of Rhein on the production or expression of key inflammatory molecules in various in vitro and in vivo models.
| Inflammatory Mediator | Model System | Effect | Reference |
| TNF-α, IL-1β, IL-6 | LPS-stimulated macrophages | Expression significantly reduced | [1][18] |
| iNOS, COX-2 | LPS-stimulated macrophages | Expression significantly reduced | [18] |
| Prostaglandin E2 (PGE2) | Hyperuricemic mice model | Production decreased | [17][19] |
| NLRP3 Inflammasome | LPS + ATP-stimulated macrophages | Activation and expression inhibited | [18] |
| NF-κB (p65) | LPS-stimulated macrophages | Phosphorylation and activation inhibited | [18] |
Signaling Pathways in Rhein's Anti-inflammatory Action
-
NF-κB Signaling Pathway: This is a primary target for Rhein's anti-inflammatory action. Rhein prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[20] This action blocks the nuclear translocation of the p65 subunit, thereby inhibiting the transcription of numerous pro-inflammatory genes, including TNF-α, IL-1β, IL-6, and COX-2.[18][21]
-
NLRP3 Inflammasome Pathway: Rhein can suppress the activation of the NLRP3 inflammasome, a multi-protein complex crucial for innate immunity.[18] By inhibiting its assembly and activation, Rhein blocks the maturation and release of the potent pro-inflammatory cytokine IL-1β, which is processed by caspase-1.[18][22][23]
Mandatory Visualization: Anti-inflammatory Signaling Pathways of Rhein
Caption: Mechanisms of Rhein's anti-inflammatory activity.
Experimental Protocol: Measurement of Cytokines in LPS-Stimulated Macrophages
This protocol describes an in vitro assay to quantify the anti-inflammatory effect of Rhein.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of Rhein (e.g., 5, 10, 20 µM) for 1-2 hours.
-
Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. Include a vehicle control group (no Rhein, no LPS) and an LPS-only group.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants and centrifuge at 2,000 rpm for 10 minutes to remove cell debris.
-
ELISA for Cytokine Quantification: Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.
-
Data Analysis: Construct a standard curve using the provided recombinant cytokine standards. Calculate the cytokine concentrations in the samples based on the standard curve. Compare the cytokine levels in the Rhein-treated groups to the LPS-only group to determine the percentage of inhibition. A statistically significant decrease indicates an anti-inflammatory effect.
Hepatoprotective and Nephroprotective Activities
Rhein has demonstrated significant protective effects against liver and kidney damage induced by various toxins, drugs, and metabolic conditions.[3][24][25] Its mechanisms include antioxidant, anti-inflammatory, and anti-fibrotic actions.[24][25]
Data Presentation: Biomarkers of Liver and Kidney Protection by Rhein
The following table presents qualitative and quantitative data on Rhein's ability to ameliorate key markers of liver and kidney injury in preclinical models.
| Organ | Model | Biomarker | Effect of Rhein Treatment | Reference |
| Liver | Acetaminophen-induced injury | Serum ALT, AST | Levels significantly decreased | [25] |
| Liver | CCl4-induced fibrosis | Liver MDA, Serum Hyaluronic Acid | Levels significantly decreased | [5] |
| Liver | CCl4-induced fibrosis | Liver SOD | Activity significantly increased | [5] |
| Kidney | Diabetic Nephropathy | Serum BUN, Creatinine | Levels significantly decreased | [26] |
| Kidney | Vancomycin-induced injury | Apoptotic renal cells | Number of cells decreased | [27] |
| Kidney | Hyperuricemic nephropathy | Serum Uric Acid | Level significantly decreased | [19] |
| Kidney | Renal Fibrosis Model | TGF-β1, α-SMA expression | Expression significantly inhibited | [5][6][19] |
Signaling Pathways in Rhein's Organ-Protective Action
-
Antioxidant Pathways (Nrf2): Rhein can mitigate oxidative stress, a key driver of liver and kidney damage. It has been shown to activate the Nrf2 pathway, a master regulator of the antioxidant response, leading to increased expression of protective enzymes like superoxide dismutase (SOD) and heme oxygenase-1 (HO-1).[27][28] This reduces levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[25][27]
-
Anti-fibrotic Pathway (TGF-β/Smad): Chronic organ injury often leads to fibrosis, the excessive accumulation of extracellular matrix. Rhein can inhibit this process by suppressing the Transforming Growth Factor-beta (TGF-β) signaling pathway.[5][6][19] It downregulates the expression of TGF-β1 and interferes with the subsequent phosphorylation and nuclear translocation of its downstream effectors, the Smad proteins, thereby reducing the synthesis of fibrotic proteins like collagen and fibronectin.[6][29]
Mandatory Visualization: TGF-β Pathway Inhibition by Rhein
Caption: Rhein's inhibition of the pro-fibrotic TGF-β pathway.
Experimental Protocol: In Vivo Model of Acetaminophen-Induced Hepatotoxicity
This protocol outlines a common animal model to evaluate the hepatoprotective effects of Rhein.
-
Animals and Acclimatization: Use male C57BL/6 mice (8-10 weeks old). Acclimatize the animals for at least one week with free access to standard chow and water.
-
Grouping and Dosing: Divide the mice into groups (n=8-10 per group):
-
Control Group: Receives vehicle (e.g., 0.5% carboxymethylcellulose) orally.
-
APAP Group: Receives vehicle orally, followed by acetaminophen (APAP) injection.
-
Rhein Treatment Groups: Receive different doses of Rhein (e.g., 25, 50, 100 mg/kg) orally for 3-7 consecutive days.
-
Positive Control Group: Receives N-acetylcysteine (NAC) prior to APAP.
-
-
Induction of Hepatotoxicity: On the final day of pre-treatment, fast the mice overnight. Administer a single intraperitoneal (i.p.) injection of a toxic dose of APAP (e.g., 300-400 mg/kg, dissolved in warm saline). The control group receives a saline injection.
-
Sample Collection: At 24 hours post-APAP injection, euthanize the mice. Collect blood via cardiac puncture for serum analysis. Perfuse and collect the liver for histopathology and biochemical analysis.
-
Biochemical Analysis:
-
Serum: Measure the levels of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercial assay kits.
-
Liver Homogenate: Prepare liver homogenates to measure levels of oxidative stress markers like MDA and the activity of antioxidant enzymes like SOD and glutathione peroxidase (GSH-Px).
-
-
Histopathological Examination: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine the sections under a microscope for signs of hepatocellular necrosis, inflammation, and vascular congestion.
-
Data Analysis: Compare the biochemical and histological data from the Rhein-treated groups with the APAP group. A significant reduction in serum ALT/AST levels and amelioration of liver damage indicates a hepatoprotective effect.
Antidiabetic Activity
Rhein has shown potential in managing diabetes mellitus by improving glucose and lipid metabolism, enhancing insulin sensitivity, and protecting pancreatic β-cells.[4][30]
Data Presentation: Effects of Rhein on Diabetic Parameters
This table summarizes the beneficial effects of Rhein on key metabolic parameters in animal models of diabetes and obesity.
| Parameter | Model | Effect of Rhein Treatment | Reference |
| Blood Glucose | STZ-induced diabetic mice | Significantly reduced | [30] |
| Glucose Tolerance | db/db mice | Significantly improved | [1] |
| Insulin Sensitivity Index | Diabetic rats | Significantly increased | [30] |
| Serum Cholesterol & LDL | db/db mice | Levels decreased | [1] |
| Body Weight & Fat Content | High-fat diet-induced obese mice | Significantly reduced | [1][4] |
| Pancreatic Islet Function | db/db mice | Function protected and improved | [1] |
Mechanisms of Antidiabetic Action
Rhein's antidiabetic effects are multifactorial:
-
Improving Insulin Sensitivity: Rhein enhances insulin sensitivity in peripheral tissues. It can upregulate the expression of Sirtuin 1 (Sirt1), a protein known to improve insulin resistance and lipid metabolism.[1]
-
Regulating Lipid Metabolism: Rhein inhibits cholesterol synthesis by targeting HMG-CoA reductase and reduces lipid accumulation in liver cells.[30] It also downregulates the expression of resistin in adipose tissue, which contributes to lower plasma free fatty acids.[30]
-
Anti-inflammatory Effects: Chronic low-grade inflammation is a key feature of insulin resistance and type 2 diabetes. By inhibiting inflammatory pathways (as described in Section 2), Rhein can reduce inflammation-induced insulin resistance.[30]
-
Protecting Pancreatic β-cells: Rhein helps preserve the function and survival of insulin-producing pancreatic β-cells, partly through its antioxidant properties and by suppressing mitochondrial fission.[21]
Mandatory Visualization: Workflow of Rhein's Antidiabetic Effects
Caption: Overview of Rhein's mechanisms in diabetes management.
Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Rat Model
This protocol describes the induction and evaluation of diabetes in rats to test the efficacy of Rhein.
-
Animals and Diet: Use male Sprague-Dawley rats. Feed them a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 4-8 weeks to induce insulin resistance.
-
Induction of Diabetes: After the HFD period, administer a single low-dose intraperitoneal (i.p.) injection of streptozotocin (STZ; 30-40 mg/kg), freshly dissolved in cold citrate buffer (pH 4.5). This selectively destroys pancreatic β-cells, leading to hyperglycemia in insulin-resistant animals, mimicking type 2 diabetes.
-
Confirmation of Diabetes: Monitor blood glucose levels from the tail vein 72 hours after STZ injection. Rats with fasting blood glucose levels >11.1 mmol/L (200 mg/dL) are considered diabetic and are used for the study.
-
Treatment: Divide the diabetic rats into groups:
-
Diabetic Control: Receives vehicle daily.
-
Rhein Treatment Groups: Receive different doses of Rhein (e.g., 50, 100 mg/kg) orally once daily for 4-8 weeks.
-
Positive Control: Receives a standard antidiabetic drug like metformin.
-
Normal Control: Healthy rats receiving vehicle.
-
-
Monitoring and Endpoints:
-
Weekly: Monitor body weight and fasting blood glucose levels.
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the treatment period. After an overnight fast, administer an oral glucose load (2 g/kg) and measure blood glucose at 0, 30, 60, 90, and 120 minutes.
-
Final Sample Collection: At the end of the study, collect blood to measure serum insulin, triglycerides, and total cholesterol. Collect the pancreas for histological analysis (H&E and insulin immunohistochemistry).
-
-
Data Analysis: Calculate the area under the curve (AUC) for the OGTT. Compare blood glucose, lipid levels, and insulin levels between groups. A significant reduction in fasting glucose and improved glucose tolerance in the Rhein-treated groups indicate an antidiabetic effect.
Conclusion
Rhein is a pharmacologically versatile natural compound with well-documented anticancer, anti-inflammatory, hepatoprotective, nephroprotective, and antidiabetic properties. Its ability to modulate a multitude of cellular signaling pathways, including PI3K/Akt/mTOR, NF-κB, and TGF-β, underscores its significant therapeutic potential. The quantitative data and experimental frameworks presented in this guide provide a solid foundation for researchers and drug development professionals. Further investigation, particularly well-designed clinical trials, is warranted to translate these promising preclinical findings into effective therapies for a range of human diseases.
References
- 1. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications [mdpi.com]
- 2. Rhein: A Review of Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhein: A Review of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on Pharmacological Activities, Security, and Pharmacokinetics of Rhein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rhein: A Review of Pharmacological Activities - ProQuest [proquest.com]
- 7. scienceopen.com [scienceopen.com]
- 8. mdpi.com [mdpi.com]
- 9. Therapeutic Emergence of Rhein as a Potential Anticancer Drug: A Review of Its Molecular Targets and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Progress on the Antitumor Effects of Rhein: Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rhein induces liver cancer cells apoptosis via activating ROS-dependent JNK/Jun/caspase-3 signaling pathway [jcancer.org]
- 12. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells [ijbs.com]
- 13. Rhein Suppresses Colorectal Cancer Cell Growth by Inhibiting the mTOR Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rhein induces liver cancer cells apoptosis via activating ROS-dependent JNK/Jun/caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The natural agent rhein induces β‐catenin degradation and tumour growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Update on Pharmacological Activities, Security, and Pharmacokinetics of Rhein - ProQuest [proquest.com]
- 17. Anti-inflammatory Effects and Mechanisms of Rhein, an Anthraquinone Compound, and Its Applications in Treating Arthritis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rhein attenuates inflammation through inhibition of NF-κB and NALP3 inflammasome in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-hyperuricemic and nephroprotective effects of rhein in hyperuricemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. go.drugbank.com [go.drugbank.com]
- 22. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 23. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Research Progress on the Positive and Negative Regulatory Effects of Rhein on the Kidney: A Review of Its Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Protective effect of Rhein against vancomycin-induced nephrotoxicity through regulating renal transporters and Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The effects of rhein on D-GalN/LPS-induced acute liver injury in mice: Results from gut microbiome-metabolomics and host transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Hierarchy of molecules in TGF-β1 signaling relevant to myofibroblast activation and renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Rhein for treating diabetes mellitus: A pharmacological and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
Rhein-13C4 in Early-Stage Drug Discovery: A Technical Guide
Introduction
Rhein, an anthraquinone compound found in several medicinal plants like rhubarb, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] Emerging evidence highlights its potential as a hepatoprotective, nephroprotective, anti-inflammatory, antioxidant, anticancer, and antimicrobial agent.[1] The therapeutic effects of rhein are attributed to its ability to modulate multiple critical signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are often dysregulated in various diseases.[2][3] However, the clinical application of rhein has been met with challenges such as low water solubility and poor oral absorption.[4]
To overcome these hurdles and facilitate a deeper understanding of its pharmacokinetic and pharmacodynamic properties, stable isotope-labeled versions of rhein, such as Rhein-13C4, have been developed. This compound is a non-radioactive, heavy-atom-labeled analog of rhein where four carbon atoms have been replaced with the ¹³C isotope. This isotopic labeling does not alter the compound's chemical or biological properties, making it an ideal tracer for quantitative analysis in complex biological matrices.[][6]
This technical guide provides an in-depth overview of the core applications of this compound in early-stage drug discovery, focusing on its use in pharmacokinetic profiling, metabolite identification, and mechanism of action studies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage stable isotope labeling to accelerate their research and development efforts.
Core Applications of this compound in Early-Stage Drug Discovery
The use of stable isotope-labeled compounds like this compound is a cornerstone of modern drug discovery, enabling precise and accurate measurements that are crucial for decision-making.
Pharmacokinetic (ADME) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is fundamental to its development. This compound serves as an invaluable tool in these studies. When co-administered with unlabeled rhein, it can be used as an internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis, allowing for highly accurate quantification of rhein in plasma, tissues, and excreta.[][7] This approach minimizes experimental variability and enhances the reliability of pharmacokinetic parameters such as half-life, clearance, and bioavailability.[]
Metabolite Identification and Profiling
This compound is instrumental in tracing the metabolic fate of rhein within a biological system.[8] By analyzing samples from in vitro (e.g., liver microsomes) or in vivo studies using mass spectrometry, researchers can distinguish rhein-derived metabolites from endogenous molecules. The characteristic mass shift of the ¹³C label allows for the confident identification of metabolites, even at low concentrations.[9] This information is critical for understanding the drug's biotransformation, identifying potentially active or toxic metabolites, and elucidating metabolic pathways.[8][9]
Target Engagement and Mechanism of Action Studies
While less common, ¹³C-labeled compounds can also be employed in more advanced studies to probe drug-target interactions. For instance, this compound could potentially be used in cellular thermal shift assays (CETSA) or in combination with other techniques like NMR spectroscopy to confirm target engagement and to study the structural basis of its interaction with target proteins.[]
Quantitative Biological Data of Rhein
The following tables summarize the in vitro efficacy of unlabeled rhein in various cancer cell lines and its anti-inflammatory properties. This data is essential for designing relevant cell-based assays and in vivo studies where this compound can be used for quantitative analysis.
Table 1: In Vitro Anti-Cancer Activity of Rhein (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG-2 | Liver Cancer | 8.82 | [11] |
| Spca-2 | Lung Cancer | 9.01 | [11] |
| A549 | Lung Cancer | 23.9 | [4] |
| PC-9 | Lung Cancer | 24.59 | [4] |
| H460 | Lung Cancer | 52.88 | [4] |
| A498 | Renal Cell Carcinoma | 60.0 (approx.) | [12] |
| 786-O | Renal Cell Carcinoma | 60.0 (approx.) | [12] |
| ACHN | Renal Cell Carcinoma | 60.0 (approx.) | [12] |
| YD-10B | Oral Cancer | 106.8 | [13] |
| Ca9-22 | Oral Cancer | 90.96 | [13] |
Table 2: Anti-Inflammatory Effects of Rhein
| System/Cell Type | Effect | Key Mediators | Reference |
| LPS-activated macrophages | Inhibition of pro-inflammatory cytokine production | TNF-α, IL-1β, IL-6, iNOS | [3][14] |
| Human peripheral neutrophils | Inhibition of ROS production | Reactive Oxygen Species | [1] |
| Synovial cells | Inhibition of inflammatory mediator expression | COX-2, IL-6, MMP-9 | [14] |
| Chondrocytes | Downregulation of inflammatory and catabolic enzymes | MMPs, aggrecanases | [15] |
Signaling Pathways Modulated by Rhein
Rhein exerts its pleiotropic effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for identifying potential biomarkers of drug response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Rhein has been shown to inhibit the activation of NF-κB, thereby suppressing the expression of downstream pro-inflammatory genes.[3][14] This is a key mechanism underlying its anti-inflammatory and anti-cancer properties.
Figure 1: Inhibition of the NF-κB signaling pathway by Rhein.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK cascade, is crucial for cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Rhein has been demonstrated to inhibit the MAPK/ERK pathway, contributing to its anti-proliferative effects.[3][16]
Figure 2: Inhibition of the MAPK/ERK signaling pathway by Rhein.
Detailed Experimental Protocols
The following are detailed protocols for key experiments in early-stage drug discovery that can be performed using this compound.
Protocol 1: In Vitro Metabolic Stability Assay using this compound in Human Liver Microsomes
Objective: To determine the rate of metabolism of rhein in human liver microsomes.
Materials:
-
Rhein
-
This compound (as internal standard)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., Corning Gentest™)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Methodology:
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of Rhein and this compound in DMSO.
-
Prepare working solutions of Rhein by diluting the stock solution with phosphate buffer.
-
Reconstitute the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the HLM on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension.
-
Add the Rhein working solution to initiate the reaction (final concentration, e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Add the NADPH regenerating system to start the enzymatic reaction.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold ACN containing this compound (as the internal standard).
-
-
Sample Processing:
-
Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentrations of Rhein and this compound.
-
-
Data Analysis:
-
Calculate the percentage of Rhein remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of Rhein remaining versus time.
-
The slope of the linear regression will give the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model using this compound
Objective: To determine the key pharmacokinetic parameters of rhein in rats following oral administration.
Materials:
-
Rhein
-
This compound
-
Sprague-Dawley rats (male, 200-250 g)
-
Formulation vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Methodology:
Figure 3: Workflow for an in vivo pharmacokinetic study using this compound.
-
Animal Dosing:
-
Fast rats overnight before dosing.
-
Prepare a co-formulation of Rhein and a trace amount of this compound in the vehicle.
-
Administer a single oral dose (e.g., 50 mg/kg of Rhein) to each rat via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approx. 100 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 10,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the concentrations of Rhein and this compound.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of Rhein versus time.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t₁/₂ (elimination half-life).
-
Conclusion
This compound is a powerful and versatile tool in the early-stage drug discovery of rhein and its derivatives. Its application in ADME and metabolite profiling studies provides high-quality, quantitative data that is essential for understanding the drug's behavior in biological systems. By enabling accurate and precise measurements, this compound helps to de-risk drug development programs, facilitate lead optimization, and accelerate the translation of promising compounds like rhein from the laboratory to the clinic. The methodologies and data presented in this guide offer a framework for researchers to effectively integrate this compound into their drug discovery workflows.
References
- 1. Rhein: A Review of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive and System Review for the Pharmacological Mechanism of Action of Rhein, an Active Anthraquinone Ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on Pharmacological Activities, Security, and Pharmacokinetics of Rhein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 6. Pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs. Phenobarbital in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable Isotopes in Pharmacokinetic Studies | Annual Reviews [annualreviews.org]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, Cytotoxicity, DNA Binding and Apoptosis of Rhein-Phosphonate Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rhein inhibits malignant phenotypes of human renal cell carcinoma by impacting on MAPK/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rhein Induces Oral Cancer Cell Apoptosis and ROS via Suppresse AKT/mTOR Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 16. Frontiers | A Comprehensive and System Review for the Pharmacological Mechanism of Action of Rhein, an Active Anthraquinone Ingredient [frontiersin.org]
An In-depth Technical Guide to Rhein and Rhein-13C4 for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key differences between Rhein and its stable isotope-labeled counterpart, Rhein-13C4. It is designed to furnish researchers, scientists, and drug development professionals with the critical data and methodologies necessary for advanced analytical and preclinical studies. This document delves into the physicochemical properties, experimental applications, and relevant biological pathways associated with these compounds.
Core Compound Characteristics: A Comparative Analysis
Rhein is a naturally occurring anthraquinone derivative found in several medicinal plants, including rhubarb (Rheum palmatum) and senna (Cassia angustifolia). It is the active metabolite of the anti-inflammatory drug diacerein. This compound is a synthetic, stable isotope-labeled version of Rhein, in which four carbon atoms have been replaced with the heavy isotope, carbon-13. This isotopic labeling makes this compound an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry. The fundamental difference lies in their molecular weight, which allows for their distinct detection and quantification in complex biological matrices.
Table 1: Physicochemical Properties of Rhein and this compound
| Property | Rhein | This compound |
| Chemical Formula | C₁₅H₈O₆ | ¹³C₄C₁₁H₈O₆ |
| Molecular Weight | 284.22 g/mol | Approx. 288.22 g/mol |
| Exact Mass | 284.0321 g/mol | 288.0455 g/mol |
| Appearance | Yellow to orange crystalline powder | Not specified, typically similar to the unlabeled compound |
| Solubility | Soluble in DMSO and methanol, sparingly soluble in water | Expected to have similar solubility to Rhein |
| CAS Number | 478-43-3 | 1189928-10-6 |
Experimental Applications and Protocols
The primary application of this compound is as an internal standard in the quantification of Rhein in biological samples such as plasma, serum, and tissue homogenates. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing the most accurate and precise quantification.[1]
Representative Experimental Protocol: Quantification of Rhein in Human Plasma using UPLC-MS/MS
This protocol is a representative method adapted from published bioanalytical assays for Rhein.[2][3] It outlines the procedure for the simultaneous determination of Rhein, using this compound as an internal standard.
2.1. Materials and Reagents
-
Rhein (analytical standard)
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2.2. Preparation of Standard and Quality Control (QC) Samples
-
Prepare stock solutions of Rhein and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions of Rhein by serial dilution of the stock solution with 50% methanol to create calibration standards.
-
Prepare a working solution of this compound in 50% methanol at a suitable concentration (e.g., 100 ng/mL).
-
Spike blank human plasma with the Rhein working solutions to create calibration standards at concentrations ranging from 1 to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
2.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
2.4. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate Rhein from endogenous plasma components. For example:
-
0-0.5 min: 95% A
-
0.5-2.5 min: Linear gradient to 5% A
-
2.5-3.0 min: Hold at 5% A
-
3.0-3.1 min: Return to 95% A
-
3.1-4.0 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500, Waters Xevo TQ-S)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rhein: m/z 283.0 → 239.0
-
This compound: m/z 287.0 → 243.0
-
-
Data Analysis: The concentration of Rhein in the samples is determined by calculating the peak area ratio of Rhein to this compound and comparing it to the calibration curve.
Visualizing Key Pathways and Processes
To further aid in the understanding of Rhein's biological context and the experimental workflow for its analysis, the following diagrams are provided.
Caption: Chemical structures of Rhein and this compound.
Caption: Experimental workflow for plasma sample preparation.
Rhein has been shown to exert its anti-inflammatory effects through the modulation of various signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a key target.
Caption: Rhein's inhibitory effect on the NF-κB signaling pathway.
Conclusion
This compound serves as an indispensable tool for the accurate and precise quantification of Rhein in complex biological matrices. Its use as an internal standard in UPLC-MS/MS methodologies allows researchers to overcome challenges associated with sample preparation and matrix effects, leading to reliable pharmacokinetic and metabolic data. A thorough understanding of the distinct properties of Rhein and this compound, coupled with robust and validated experimental protocols, is paramount for advancing the research and development of Rhein-based therapeutics.
References
Rhein-13C4: An Overview of its Chemical Identity
Rhein-13C4 is a stable isotope-labeled version of Rhein, an anthraquinone compound recognized for its anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] The incorporation of four Carbon-13 isotopes makes it a valuable tool for researchers, particularly as an analytical standard in applications like High-Performance Liquid Chromatography (HPLC) and in various drug development and research studies.[3]
Chemical and Physical Properties
Below is a summary of the key identifiers for this compound.
| Identifier | Value |
| CAS Number | 1189928-10-6[1][3][4][5] |
| Molecular Formula | C₁₁¹³C₄H₈O₆[1][3] |
| Molecular Weight | 288.19 g/mol [3][4] |
| Synonyms | Rheic Acid-13C4, Rhubarb yellow-13C4, Monothis compound[1][4] |
Experimental Workflow: General Application
The general workflow for utilizing this compound in a research setting, such as in pharmacokinetic studies, would typically follow the logical progression outlined below.
Caption: A generalized experimental workflow for using this compound as an internal standard in pharmacokinetic studies.
References
Methodological & Application
Application Note: Quantitative Analysis of Rhein in Biological Matrices using Rhein-13C4 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhein is an active metabolite of several anthraquinone compounds found in medicinal plants such as Rhubarb (Rheum palmatum) and Senna (Cassia tora).[1] It exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and nephroprotective effects.[1] Accurate and reliable quantification of Rhein in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Rhein in plasma, utilizing Rhein-13C4 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to superior accuracy and precision.[2][3]
Principle of the Method
This method employs a protein precipitation technique for sample extraction, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in the negative electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This compound, with its identical chemical properties and a distinct mass difference from the unlabeled analyte, is added to the samples at the beginning of the workflow. This ensures that any analyte loss during sample processing is mirrored by the internal standard, allowing for accurate quantification.
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[4][5]
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions
A typical LC setup for Rhein analysis is as follows. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 50 x 4.6 mm, 5 µm)[6] |
| Mobile Phase A | 0.2% Formic acid in water[6] |
| Mobile Phase B | Acetonitrile[6] |
| Gradient | 30% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 10 minutes |
3. Mass Spectrometry (MS) Conditions
The mass spectrometer should be operated in negative ion ESI mode. The MRM transitions for Rhein and this compound are provided below. Instrument-specific parameters such as declustering potential and collision energy should be optimized for maximum sensitivity.
| Parameter | Rhein | This compound (Predicted) |
| Ionization Mode | Negative Electrospray Ionization (ESI) | Negative Electrospray Ionization (ESI) |
| Q1 Mass (m/z) | 283.1[6] | 287.1 |
| Q3 Mass (m/z) | 238.9[6] | 242.9 |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy | To be optimized | To be optimized |
Data Presentation
The following tables summarize the expected quantitative performance of the method based on previously published data for Rhein analysis, which this protocol is expected to meet or exceed due to the use of a superior internal standard.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Rhein | 1.0 - 8000.0[6] | > 0.99 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 1.0[6] | < 15% | < 15% | 85 - 115% |
| Low QC | 3.0 | < 8.28%[6] | < 8.28%[6] | 80.1 - 104.2%[7] |
| Mid QC | 300 | < 4.65%[6] | < 4.65%[6] | 80.1 - 104.2%[7] |
| High QC | 3000 | < 4.65%[6] | < 4.65%[6] | 80.1 - 104.2%[7] |
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. foodriskmanagement.com [foodriskmanagement.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of rhein in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of rhein in human plasma by liquid chromatography-negative electrospray ionization tandem mass/mass spectrometry and the application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rhein-13C4 Quantification using HPLC
Introduction
Rhein is an active metabolite of diacerein, a drug used in the treatment of osteoarthritis.[1][2] Accurate quantification of Rhein in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This application note provides a detailed protocol for the development and validation of a high-performance liquid chromatography (HPLC) method for the quantification of Rhein, using Rhein-13C4 as an internal standard (IS).[3][4][5] The use of a stable isotope-labeled internal standard like this compound is intended to improve the accuracy and precision of the assay.[5] The method is designed for researchers, scientists, and drug development professionals.
I. Experimental Protocols
This section details the methodologies for sample preparation, HPLC-MS/MS analysis, and method validation. The protocols are based on established methods for Rhein quantification and adhere to FDA guidelines for bioanalytical method validation.[6][7][8][9]
1. Materials and Reagents
-
Rhein (Reference Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (or other relevant biological matrix)
2. Sample Preparation: Protein Precipitation
Protein precipitation is a common and efficient method for extracting small molecules like Rhein from plasma samples.[1][11][12][13]
-
Protocol:
-
Allow frozen plasma samples to thaw at room temperature.
-
Spike 100 µL of plasma with 10 µL of this compound internal standard working solution (concentration to be optimized).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[12][14]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
-
3. HPLC-MS/MS Analysis
This method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and selective quantification.[15][16][17]
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Phenomenex Gemini C18, 250 x 4.6 mm, 5 µm)[1][11]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A gradient program should be optimized to ensure good separation of Rhein and the internal standard from matrix components. A starting point could be a linear gradient from 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.8 mL/min[11]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[15][18]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rhein: m/z 283.1 → 238.9 ([M-H]⁻ → [M-CO₂-H]⁻)[18]
-
This compound: The transition will be shifted by +4 m/z (e.g., m/z 287.1 → 242.9). This needs to be confirmed by direct infusion of the this compound standard.
-
-
Ion Source Parameters: Optimize parameters such as declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP) for maximum signal intensity.[15]
-
4. Method Validation
The developed method must be validated according to the FDA's Bioanalytical Method Validation guidance.[6][7][8] Key validation parameters include:
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention times of Rhein and this compound.
-
Linearity and Range: Prepare a calibration curve by spiking blank plasma with known concentrations of Rhein. A typical range might be 1.0 to 8000.0 ng/mL.[18] The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[15][17]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[16]
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Assess the stability of Rhein in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).[19]
II. Data Presentation
The following tables summarize the expected quantitative data from the method validation experiments.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Rhein | 1.0 - 8000.0 | y = mx + c | ≥ 0.99 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | ≤ 20 | 80 - 120 | ≤ 20 | 80 - 120 |
| Low | 3.0 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Medium | 500 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High | 6000 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Table 3: Stability Data
| Stability Condition | Concentration (ng/mL) | Mean Recovery (%) | %CV |
| Freeze-Thaw (3 cycles) | Low, High | 85 - 115 | ≤ 15 |
| Short-Term (Benchtop, 4h) | Low, High | 85 - 115 | ≤ 15 |
| Long-Term (-80°C, 30 days) | Low, High | 85 - 115 | ≤ 15 |
| Post-Preparative (Autosampler, 24h) | Low, High | 85 - 115 | ≤ 15 |
III. Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Rhein and NF-κB Signaling Pathway
Caption: Rhein inhibits the NF-κB signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. clearsynth.com [clearsynth.com]
- 4. targetmol.cn [targetmol.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. New FDA Guidance on Bioanalytical Method Validation | Kymos [kymos.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. hhs.gov [hhs.gov]
- 10. 1189928-10-6|this compound|BLD Pharm [bldpharm.com]
- 11. RP-HPLC method development, validation and pharmacokinetic applicability in preclinical evaluation of rhein treated with novel diacerein eutectics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Plasma deproteinization by precipitation and filtration in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of rhein in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative determination of rhein in human plasma by liquid chromatography-negative electrospray ionization tandem mass/mass spectrometry and the application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Rhein-13C4 in Animal Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Rhein-13C4 in pharmacokinetic (PK) studies within animal models. This compound, as a stable isotope-labeled internal standard, is crucial for accurate quantification of rhein in biological matrices, mitigating matrix effects and improving the reliability of LC-MS/MS-based bioanalysis.
Introduction to Rhein and its Pharmacokinetics
Rhein is an active anthraquinone constituent found in many medicinal herbs, such as those from the Rheum species (rhubarb).[1] It exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and hepato- and nephroprotective effects.[2][3][4][5] However, concerns about potential liver and kidney cytotoxicity necessitate a thorough understanding of its pharmacokinetic profile.[2][3]
Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of rhein. These studies help in determining optimal dosing regimens and understanding potential drug interactions. Rhein is known to undergo extensive metabolism, primarily through glucuronidation and sulfation.[3][4] Species differences in metabolism have been observed, highlighting the importance of conducting studies in relevant animal models.[2][6]
Quantitative Data Summary
The following table summarizes representative pharmacokinetic parameters of rhein following oral administration in rats. The use of this compound as an internal standard in the analytical methodology is assumed for achieving the accuracy and precision required for such determinations.
| Animal Model | Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (h*ng/mL) | t1/2 (h) | Reference |
| Wistar Rats (female) | 50 | 1623.25 ± 334.06 | - | 4280.15 ± 1576.81 | 2.34 ± 1.81 | [7] |
| Sprague-Dawley Rats | - | Reduced | Delayed | Reduced | Increased | [8] |
Note: The study on Sprague-Dawley rats involved a derivative of rhein (argirein) and focused on the slow-release properties, hence the qualitative descriptions.[8]
Experimental Protocols
Animal Models and Handling
Commonly used rodent models for pharmacokinetic studies include Sprague-Dawley and Wistar rats, and various mouse strains.[9] The choice of model can depend on the specific research question.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.[10] This helps to reduce stress-related physiological changes that could impact the experimental results.
-
Housing: Animals should be housed in appropriate caging with controlled temperature, humidity, and a 12-hour light/dark cycle.[11]
-
Fasting: It is common practice to fast animals overnight (approximately 12 hours) before oral administration of the test compound to ensure gastric emptying and reduce variability in absorption. Water should be available ad libitum.
Dosing
Oral gavage is a precise method for administering a specific dose of a compound directly into the stomach.[12]
-
Vehicle Selection: The vehicle for dissolving or suspending rhein should be non-toxic and have minimal impact on its absorption. Common vehicles include water, saline, or a small percentage of a suspending agent like carboxymethyl cellulose.
-
Dose Preparation: Prepare a homogenous solution or suspension of rhein in the chosen vehicle.
-
Administration:
-
Measure the distance from the animal's mouth to the xiphoid process to determine the correct insertion length for the gavage needle.[13]
-
Insert a flexible gavage needle attached to a syringe into the esophagus and gently advance it into the stomach.[13]
-
Administer the dose slowly to prevent regurgitation.
-
Monitor the animal for any signs of distress during and after the procedure.[15]
Blood Sample Collection
Serial blood sampling from a single animal is preferred to reduce inter-animal variability.[16] Various techniques can be used for blood collection in rodents.[17][18]
-
Sampling Sites:
-
Procedure (Tail Vein Sampling in Rats):
-
Warm the rat's tail to dilate the vein.
-
Make a small incision in the lateral tail vein using a sterile needle or lancet.
-
Collect blood into a capillary tube or a microcentrifuge tube containing an anticoagulant (e.g., EDTA or heparin).
-
Apply gentle pressure to the incision site to stop the bleeding.
-
-
Terminal Bleed: For the final time point, a larger volume of blood can be collected via cardiac puncture under terminal anesthesia.[16]
-
Sample Processing:
-
Centrifuge the blood samples to separate plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Bioanalytical Method: LC-MS/MS Quantification of Rhein
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of rhein in plasma samples.[1][20]
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
Spike the samples with a known concentration of the internal standard, this compound.
-
Perform protein precipitation by adding a solvent like acetonitrile.[20]
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions (Example):
-
LC Column: A C18 column is commonly used for separation.[21]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[20][21]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for its high selectivity and sensitivity.[21][22]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often employed for rhein analysis.[20]
-
MRM Transitions: Specific precursor-to-product ion transitions for both rhein and this compound are monitored for quantification.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of rhein to this compound against the concentration of rhein standards.
-
Determine the concentration of rhein in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Experimental workflow for a typical pharmacokinetic study of rhein in an animal model.
Caption: Logical relationship for the calculation of key pharmacokinetic parameters.
Caption: Major metabolic pathways of rhein.
References
- 1. UPLC-MS/MS performing pharmacokinetic and biodistribution studies of rhein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Metabolism and Pharmacokinetics of Rhein and Aurantio-Obtusin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Pharmacokinetics and Metabolic Profile of Rhein Following Oral Administration of Niuhuang Shang Qing Tablets, Rhubarb and Rhein in Rats [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetic behavior of argirein, derived from rhein, is characterized as slow release and prolonged T₁/₂ of rhein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cea.unizar.es [cea.unizar.es]
- 11. researchgate.net [researchgate.net]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 13. instechlabs.com [instechlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. neoteryx.com [neoteryx.com]
- 19. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 20. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of rhein in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Rhein-13C4 in Drug Metabolism Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhein is the primary active metabolite of the anti-inflammatory drug diacerein and is a naturally occurring anthraquinone found in rhubarb. Understanding its metabolic fate is crucial for drug development and clinical application. Rhein-13C4, a stable isotope-labeled version of rhein, serves as an ideal internal standard for the accurate quantification of rhein in biological matrices using mass spectrometry-based methods. Its use is critical for overcoming matrix effects and ensuring the reliability of pharmacokinetic and drug metabolism studies.
This document provides detailed application notes and protocols for the use of this compound in drug metabolism research, focusing on its application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of rhein in plasma.
Application Notes
Principle of Stable Isotope Dilution Assays
The core principle behind using this compound is the stable isotope dilution assay (SIDA). In this technique, a known concentration of the isotopically labeled standard (this compound) is added to the biological sample at the beginning of the sample preparation process. Because this compound is chemically identical to the analyte (rhein), it behaves identically during extraction, chromatography, and ionization. The mass spectrometer, however, can differentiate between the two based on their mass-to-charge ratio (m/z). Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. Therefore, the ratio of the analyte signal to the internal standard signal remains constant, allowing for highly accurate and precise quantification.
Advantages of Using this compound as an Internal Standard
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis for several reasons:
-
Correction for Matrix Effects: Biological matrices such as plasma are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since this compound co-elutes with rhein and experiences the same matrix effects, it effectively normalizes these variations.
-
Compensation for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for, as both the analyte and the internal standard are affected proportionally.
-
Improved Accuracy and Precision: By minimizing the impact of experimental variability, this compound significantly improves the accuracy and precision of the analytical method.
-
Reduced Method Development Time: The robustness provided by a stable isotope-labeled internal standard can simplify method development and validation.
Experimental Protocols
Protocol 1: Quantification of Rhein in Rat Plasma using LC-MS/MS with this compound Internal Standard
This protocol describes a representative method for the quantitative analysis of rhein in rat plasma, adapted from established methodologies for rhein quantification, with the specific inclusion of this compound as the internal standard.
1. Materials and Reagents
-
Rhein (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (blank)
2. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of rhein and this compound in methanol.
-
Working Standard Solutions: Serially dilute the rhein stock solution with 50% acetonitrile to prepare working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile.
-
Quality Control (QC) Samples: Prepare QC samples by spiking blank rat plasma with rhein at low, medium, and high concentrations (e.g., 2, 80, and 800 ng/mL).
3. Sample Preparation (Protein Precipitation)
-
To a 50 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 10 µL of the 50 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would be:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 20% B
-
3.6-5.0 min: 20% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rhein: Q1 (m/z) 283.0 -> Q3 (m/z) 239.0
-
This compound: Q1 (m/z) 287.0 -> Q3 (m/z) 243.0 (Note: The exact m/z values for this compound may vary depending on the position and number of 13C labels. The provided values assume four 13C atoms in the monitored fragment.)
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, nebulizer gas, and curtain gas according to the specific instrument.
5. Data Analysis
-
Integrate the peak areas for both rhein and this compound.
-
Calculate the peak area ratio of rhein to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of rhein in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following tables summarize representative quantitative data from pharmacokinetic studies of rhein. While these specific studies may not have used this compound, the use of a stable isotope-labeled internal standard is expected to yield data with high accuracy and precision within these ranges.
Table 1: Representative Pharmacokinetic Parameters of Rhein in Rats After Oral Administration
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | 1500 ± 450 |
| Tmax (Time to Cmax) | h | 1.5 ± 0.5 |
| AUC (Area Under the Curve) | ng·h/mL | 4500 ± 1200 |
| t1/2 (Half-life) | h | 2.5 ± 0.8 |
Table 2: Typical LC-MS/MS Method Validation Parameters for Rhein Quantification
| Parameter | Specification | Typical Result |
| Linearity Range | - | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | - | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 12% |
| Accuracy (%Bias) | ± 15% | -10% to +12% |
| Recovery (with this compound) | Consistent and reproducible | > 85% |
| Matrix Effect (with this compound) | Minimal | < 10% |
Visualizations
Signaling Pathway of Rhein's Anti-inflammatory Action
Rhein has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates this mechanism.
Caption: Inhibition of the NF-κB signaling pathway by Rhein.
Experimental Workflow for Rhein Quantification
The following diagram outlines the experimental workflow for the quantification of rhein in plasma samples using this compound as an internal standard.
Caption: Workflow for Rhein quantification in plasma.
Application Note and Protocol: Absolute Quantification of Rhein Using Rhein-13C4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhein is an active anthraquinone constituent found in various medicinal herbs, notably Rhubarb (Rheum spp.), and is the primary active metabolite of the anti-osteoarthritis drug diacerein.[1][2] It exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and nephroprotective effects.[3][4][5] Accurate and reliable quantification of Rhein in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a detailed protocol for the absolute quantification of Rhein using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing Rhein-13C4 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest accuracy and precision. The use of a SIL-IS is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing excellent correction for experimental variability.[6]
Signaling Pathways Modulated by Rhein
Rhein has been shown to exert its therapeutic effects by modulating several key signaling pathways involved in cell proliferation, inflammation, and apoptosis. Understanding these pathways provides a molecular basis for its pharmacological actions.
Caption: Signaling pathways modulated by Rhein.
Experimental Workflow for Absolute Quantification
The following diagram outlines the complete workflow for the absolute quantification of Rhein in biological samples using this compound as an internal standard.
Caption: Experimental workflow for Rhein quantification.
Quantitative Data Summary
The following table summarizes the performance of a typical validated LC-MS/MS method for the quantification of Rhein in plasma, which can be expected when using a stable isotope-labeled internal standard.
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 7.81 nM | [1][2][7][8] |
| Linearity Range | 7.81 - 2000.00 nM | [8] |
| Correlation Coefficient (r²) | > 0.99 | [9] |
| Intra-day Precision (%RSD) | < 9.14% | [1][2] |
| Inter-day Precision (%RSD) | < 9.14% | [1][2] |
| Accuracy | 80.1 - 104.2% | [1][2][7][8] |
| Extraction Recovery | ~36% for Rhein | [10] |
| Matrix Effect | < 12.60% | [1][2] |
Experimental Protocols
Materials and Reagents
-
Rhein (≥99% purity)
-
This compound (≥99% purity, as internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., rat plasma, human plasma)
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rhein and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of Rhein by serially diluting the primary stock solution with 50% acetonitrile.
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the primary stock solution with 50% acetonitrile.
Sample Preparation (Protein Precipitation)
-
Thaw frozen biological samples (e.g., plasma) on ice.
-
To a 100 µL aliquot of the sample, add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[11]
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute Rhein, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.8 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[1][2][7]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Rhein: Q1: 282.9 m/z → Q3: 238.5 m/z[7]
-
This compound (predicted): Q1: 286.9 m/z → Q3: 242.5 m/z
-
-
Instrument Parameters: Optimize parameters such as declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP) for both Rhein and this compound to achieve maximum sensitivity.[7]
Calibration Curve and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of Rhein working solutions into the blank biological matrix.
-
Process the calibration standards and unknown samples as described in the sample preparation protocol.
-
Analyze the samples by LC-MS/MS.
-
Construct a calibration curve by plotting the peak area ratio of Rhein to this compound against the nominal concentration of Rhein.
-
Determine the concentration of Rhein in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This application note provides a comprehensive and robust protocol for the absolute quantification of Rhein in biological matrices using this compound as an internal standard. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring the high accuracy and precision required for regulated bioanalysis and pharmacokinetic studies. The detailed experimental procedures and established LC-MS/MS conditions can be readily adapted by researchers in drug metabolism, pharmacokinetics, and related fields.
References
- 1. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhein Inhibits NF-κB Signaling Pathway to Alleviate Inflammatory Response and Oxidative Stress of Rats with Chronic Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 10. researchgate.net [researchgate.net]
- 11. organomation.com [organomation.com]
Application Note: Tracing Cellular Metabolism with Rhein-13C4
Introduction
Rhein, a lipophilic anthraquinone, is a primary bioactive component isolated from the rhizome of rhubarb (Rheum palmatum) and other medicinal plants. It has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.[1][2] Rhein has been shown to modulate key signaling pathways involved in cell proliferation, apoptosis, and metabolism, such as the AKT/mTOR, MAPK, and NF-κB pathways.[1][3][4] Its influence on cellular metabolism, including glucose and lipid metabolism, makes it a compelling target for metabolomics research.[2][5][6][7]
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes within cells.[8][9][10] By introducing a substrate labeled with a stable isotope, such as ¹³C, researchers can trace the metabolic fate of the substrate through various interconnected pathways. This application note describes the use of Rhein-13C4, a custom-synthesized, stable isotope-labeled version of Rhein, as a tracer for metabolomic studies in cell culture. The incorporation of four ¹³C atoms into the Rhein backbone allows for the precise tracking of its uptake, metabolism, and influence on downstream metabolic networks.
This document provides a detailed protocol for utilizing this compound in cell culture experiments, followed by sample preparation for mass spectrometry-based metabolomics analysis. The application of this compound will enable researchers to gain unprecedented insights into its mechanism of action and its impact on cellular bioenergetics and biosynthetic pathways.
Target Audience
This application note is intended for researchers, scientists, and drug development professionals with experience in cell culture and an interest in applying metabolomics to understand the mechanism of action of bioactive compounds. A basic understanding of stable isotope labeling and mass spectrometry is recommended.
Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colon carcinoma, MCF-7 breast cancer)
-
This compound: Custom synthesized (Assume availability)
-
Cell Culture Medium: RPMI-1640 or DMEM, appropriate for the chosen cell line
-
Fetal Bovine Serum (FBS): Dialyzed FBS is recommended to reduce background levels of unlabeled metabolites.[11]
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA Solution
-
Phosphate-Buffered Saline (PBS): Cold (4°C)
-
Quenching Solution: 60% Methanol in water, pre-chilled to -80°C
-
Extraction Solvent: 80% Methanol in water, pre-chilled to -80°C[11]
-
Cell Scrapers
-
Microcentrifuge Tubes
-
Liquid Nitrogen
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with liquid chromatography (LC-MS).
Experimental Workflow
The overall experimental workflow for cell culture labeling with this compound is depicted below. This process involves cell seeding, treatment with the labeled compound, quenching of metabolism, extraction of metabolites, and subsequent analysis by LC-MS.
Caption: Experimental workflow for this compound labeling in cell culture.
Detailed Protocol
Cell Seeding and Culture
-
Culture your chosen cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO₂.
-
Seed cells into 6-well plates at a density that will result in approximately 80% confluency at the time of harvesting. A typical seeding density is 2 x 10⁵ cells per well.[11]
-
Prepare triplicate wells for each experimental condition and time point.
-
Incubate the plates for 24 hours to allow for cell attachment and recovery.
This compound Labeling
-
Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.1%.
-
On the day of the experiment, aspirate the old medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add fresh, pre-warmed medium containing the desired concentration of this compound to each well. Include a vehicle control (DMSO only) and an unlabeled Rhein control.
-
Incubate the cells for the desired time points (e.g., 0, 6, 12, 24 hours). The optimal labeling time may vary depending on the cell type and the metabolic pathways of interest.[11]
Quenching and Metabolite Extraction
-
To quench metabolic activity, place the 6-well plates on a metal block pre-chilled on dry ice.
-
Aspirate the medium and quickly wash the cells with 1 ml of ice-cold PBS.
-
Immediately add 1 ml of ice-cold 80% methanol to each well.[11]
-
Scrape the cells from the bottom of the wells using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes for 30 seconds.
-
Incubate the tubes at -80°C for at least 20 minutes to precipitate proteins.[11]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.
-
Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until analysis.
Data Analysis and Interpretation
The dried metabolite extracts can be reconstituted in an appropriate solvent for LC-MS analysis. The resulting data will contain information on the mass-to-charge ratio (m/z) and retention time of all detected metabolites. The incorporation of ¹³C from this compound into downstream metabolites will result in a mass shift of +4 Da for each molecule of this compound that is incorporated or for metabolites that have incorporated the four labeled carbons.
By comparing the mass isotopologue distributions (MIDs) of metabolites between the labeled and unlabeled samples, it is possible to trace the metabolic fate of this compound. This will provide insights into:
-
The rate of Rhein uptake and its intracellular accumulation.
-
The biotransformation of Rhein into other metabolites.
-
The impact of Rhein on central carbon metabolism, including glycolysis, the pentose phosphate pathway, and the TCA cycle.
-
The influence of Rhein on amino acid and lipid metabolism.
Potential Signaling Pathways Modulated by Rhein
Rhein is known to influence several key signaling pathways that are intricately linked to cellular metabolism. The use of this compound can help elucidate how these signaling events translate into metabolic reprogramming.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Emergence of Rhein as a Potential Anticancer Drug: A Review of Its Molecular Targets and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhein Induces Oral Cancer Cell Apoptosis and ROS via Suppresse AKT/mTOR Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhein for treating diabetes mellitus: A pharmacological and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-obesity effects of rhein on improving insulin resistance (IR) and blood lipid levels are involved in endoplasmic reticulum stress (ERs), inflammation, and oxidative stress in vivo and vitro: The protective mechanism of rhein in preventing obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 10. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 11. systems.crump.ucla.edu [systems.crump.ucla.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Rhein and Rhein-13C4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the HPLC separation of Rhein and its stable isotope-labeled internal standard, Rhein-13C4.
Experimental Protocols: LC-MS/MS Method for Rhein and this compound
Given that this compound is utilized as an internal standard, the method of choice is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This approach offers the high selectivity and sensitivity required for accurate quantification in complex matrices such as plasma.
Sample Preparation
A simple protein precipitation method is commonly effective for plasma samples.
-
To 20 µL of plasma, add 400 µL of a solution containing the internal standard (e.g., 50 nM this compound in 50% acetonitrile).
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 20,000 x g) for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
Below are typical starting conditions for the analysis of Rhein and this compound. Optimization may be required based on your specific instrumentation and sample matrix.
| Parameter | Recommended Conditions |
| HPLC System | Standard HPLC or UHPLC system |
| Column | C18 column (e.g., ACE C18, Inertsil ODS-3) |
| Mobile Phase A | 1.0 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A gradient elution is typically used. Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute Rhein, and then return to initial conditions to re-equilibrate the column. |
| Flow Rate | Dependent on column dimensions (e.g., 0.5 mL/min for a standard analytical column) |
| Injection Volume | 5-10 µL |
| Column Temperature | 30-40 °C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Rhein: Q1: 282.9 -> Q3: 238.5This compound: Q1: 286.9 -> Q3: 242.5 (projected) |
Note: The MRM transition for this compound is projected based on a 4 Da mass shift from the unlabeled compound. This should be confirmed experimentally by infusing a standard solution of this compound.
Troubleshooting Guides
Issue 1: Peak Tailing
Question: My chromatogram for Rhein shows significant peak tailing. What could be the cause and how can I fix it?
Answer: Peak tailing for Rhein is a common issue, often due to its acidic nature and potential for secondary interactions with the stationary phase. Here are the likely causes and solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the acidic Rhein molecule, causing tailing.[1][2][3]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid) will suppress the ionization of the silanol groups, reducing these secondary interactions.
-
Solution 2: Use a Modern, End-capped Column: High-purity silica columns with advanced end-capping are designed to minimize exposed silanols.[2]
-
Solution 3: Add a Competing Acid: Including a small amount of a competing acid, like acetic acid, in the mobile phase can help to saturate the active sites on the stationary phase.[1]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[4]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[4]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Issue 2: High Backpressure
Question: The pressure in my HPLC system is unexpectedly high. How do I diagnose and resolve this?
Answer: High backpressure is typically caused by a blockage in the system. A systematic approach is best for identifying the source of the clog.
Issue 3: Poor Sensitivity or No Signal in MS
Question: I am not seeing a signal for Rhein or this compound, or the signal is very weak. What should I check?
Answer: Poor sensitivity in LC-MS can stem from several sources, from the sample to the mass spectrometer settings.
-
Incorrect MS Polarity: Rhein is an acidic molecule and is best detected in negative ionization mode (ESI-). Ensure your mass spectrometer is set to the correct polarity.[5][6][7][8]
-
Ion Suppression: Components from your sample matrix can co-elute with your analytes and suppress their ionization, leading to a weaker signal.
-
Solution 1: Improve sample clean-up. Consider a solid-phase extraction (SPE) if protein precipitation is insufficient.
-
Solution 2: Adjust chromatography to separate Rhein from the interfering matrix components.
-
-
Suboptimal Source Conditions: The temperature, gas flows, and voltages in the ESI source are critical for good ionization.
-
Solution: Optimize the source parameters by infusing a standard solution of Rhein and adjusting the settings to maximize the signal.
-
-
Incorrect MRM Transitions: Ensure you are monitoring the correct precursor and product ions for both Rhein and this compound.
Frequently Asked Questions (FAQs)
Q1: Why use this compound as an internal standard? A1: A stable isotope-labeled internal standard like this compound is ideal for LC-MS analysis. It co-elutes with the analyte (Rhein) and has nearly identical chemical and physical properties. This means it experiences similar extraction recovery and ionization effects, allowing it to accurately correct for variations during sample preparation and analysis.
Q2: My retention times are shifting from one injection to the next. What could be the cause? A2: Retention time shifts can be caused by:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions between injections. A good rule of thumb is to allow 5-10 column volumes of the initial mobile phase to pass through the column.
-
Changes in Mobile Phase Composition: If preparing the mobile phase manually, small inconsistencies can lead to shifts. Ensure accurate and consistent preparation. Air bubbles in the solvent lines can also alter the composition. Degassing the mobile phase is recommended.
-
Column Temperature Fluctuations: Use a column oven to maintain a constant temperature for reproducible retention times.
-
Column Degradation: Over time, the stationary phase can degrade, especially if used with aggressive mobile phases. This can lead to changes in retention.
Q3: What is the purpose of ammonium acetate in the mobile phase? A3: Ammonium acetate is a volatile salt, which makes it compatible with mass spectrometry. It acts as a buffer to control the pH of the mobile phase, which can improve peak shape and ionization efficiency. For Rhein in negative mode ESI, it helps in the deprotonation process, forming the [M-H]- ion that is detected by the mass spectrometer.
Experimental Workflow Diagram
References
- 1. i01.yizimg.com [i01.yizimg.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. uhplcs.com [uhplcs.com]
- 5. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Signal Intensity of Rhein-13C4 in MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low signal intensity issues encountered during the mass spectrometric analysis of Rhein-13C4.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for Rhein and this compound in negative ion mode?
A1: Rhein typically analyzes best in negative ion mode via electrospray ionization (ESI). The precursor ion ([M-H]⁻) for unlabeled Rhein is m/z 282.9. A common product ion for fragmentation is m/z 238.5. For this compound, you should expect a +4 Da shift in mass. Therefore, the precursor ion ([M-H]⁻) for this compound would be m/z 286.9, and the corresponding product ion would be m/z 242.5.
Q2: I am not seeing any signal for this compound. Where should I start troubleshooting?
A2: A complete loss of signal can indicate a fundamental issue with the instrument or the method. Begin by confirming the basics: check that the mass spectrometer is properly tuned and calibrated. Ensure the correct ionization mode (negative ESI) is selected. Prepare a fresh, simple solution of your this compound standard in a compatible solvent (e.g., methanol or acetonitrile) and infuse it directly into the mass spectrometer to verify that the instrument can detect the analyte without the complexity of the LC system or a biological matrix.
Q3: My signal for this compound is present but very low. What are the most likely causes?
A3: Low signal intensity can stem from several factors. The most common culprits include:
-
Suboptimal Ionization: The efficiency of ion formation is critical.
-
Matrix Effects: Co-eluting substances from your sample matrix can suppress the ionization of this compound.
-
Poor Sample Preparation: Inefficient extraction or the presence of interfering substances can significantly reduce signal.
-
Incorrect LC-MS/MS Parameters: The settings for declustering potential, collision energy, and other parameters may not be optimized for this compound.
-
Analyte Degradation: this compound may be degrading during sample preparation or storage.
Troubleshooting Guides
Issue 1: Poor or No Signal During Direct Infusion
If you observe a weak or absent signal when infusing a pure standard of this compound, the problem likely lies with the mass spectrometer settings.
Troubleshooting Steps:
-
Verify Instrument Calibration: Ensure the mass spectrometer has been recently and successfully calibrated.
-
Confirm Ionization Mode: Double-check that the instrument is set to negative ion mode. Rhein and its analogs show significantly higher sensitivity in negative ion mode.[1]
-
Optimize Source Conditions:
-
Capillary Voltage: Adjust the capillary voltage. A typical starting point for negative ESI is between -2.5 and -4.5 kV.
-
Source Temperature: Optimize the source temperature to ensure efficient desolvation.
-
Gas Flows: Nebulizer and drying gas flows are crucial for proper droplet formation and desolvation. Consult your instrument manual for recommended starting points and optimize from there.
-
-
Check MS/MS Parameters:
-
Confirm you are monitoring the correct precursor and product ions for this compound (m/z 286.9 → 242.5).
-
Optimize the declustering potential (DP) and collision energy (CE). These are compound-dependent parameters. Based on data for unlabeled Rhein, a starting point for optimization could be a DP of around -65 V and a CE of approximately -19 V.[2][3]
-
Issue 2: Low Signal in LC-MS/MS Analysis of Samples
If you have a good signal during direct infusion but a poor signal when analyzing extracted samples, the issue is likely related to the chromatography, sample preparation, or matrix effects.
Troubleshooting Steps:
-
Evaluate Sample Preparation:
-
Extraction Recovery: Determine the extraction recovery of this compound from your sample matrix. Low recovery will directly lead to low signal. One study reported a recovery of 36.01% for rhein from human plasma using acetonitrile precipitation.[4] Consider optimizing your extraction protocol (e.g., trying different solvents or a solid-phase extraction [SPE] method) to improve recovery.
-
Sample Clean-up: Complex matrices like plasma can introduce a host of interfering compounds.[5] Insufficient clean-up can lead to ion suppression. If using a simple protein precipitation, consider incorporating an SPE or liquid-liquid extraction (LLE) step.
-
-
Investigate Matrix Effects:
-
Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte, either suppressing or enhancing the signal.[6]
-
To assess matrix effects, compare the peak area of this compound in a post-extraction spiked sample (a blank matrix extract to which the standard is added) to the peak area of a pure standard solution at the same concentration. A significant difference indicates the presence of matrix effects.
-
-
Optimize Liquid Chromatography:
-
Peak Shape: Poor peak shape (e.g., broad or tailing peaks) will result in a lower peak height and reduced signal-to-noise. Ensure your mobile phase is compatible with your column and analyte. For Rhein, a mobile phase of ammonium acetate and acetonitrile is commonly used.[2][3][7]
-
Retention Time: Ensure this compound is eluting in a region of the chromatogram with minimal matrix interference. Adjusting the gradient can shift the retention time of your analyte away from interfering compounds.
-
Data Presentation
Table 1: Recommended Starting MS/MS Parameters for Rhein and Inferred Parameters for this compound (Negative Ion Mode)
| Compound | Precursor Ion (Q1) (m/z) | Product Ion (Q3) (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |
| Rhein | 282.9 | 238.5 | -65.0 | -19.0 |
| This compound (Inferred) | 286.9 | 242.5 | ~ -65.0 | ~ -19.0 |
Data for Rhein sourced from Siddiqui et al. (2025).[2][3][7]
Table 2: Example LC Parameters for Rhein Analysis
| Parameter | Condition |
| Column | ACE C18 |
| Mobile Phase A | 1.0 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
Based on the method described by Siddiqui et al. (2025).[2][3][7] A gradient elution would be necessary and should be optimized for your specific application.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This is a common and straightforward method for extracting Rhein from plasma.
-
To 100 µL of plasma sample, add the required amount of this compound internal standard solution.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Mandatory Visualization
Caption: A decision tree for troubleshooting low signal intensity of this compound.
Caption: A typical experimental workflow for the analysis of this compound.
References
- 1. uni-saarland.de [uni-saarland.de]
- 2. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in Rhein-13C4 quantification
Welcome to the technical support center for the quantification of Rhein-13C4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during their experiments, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Rhein, an active metabolite of the drug diacerein. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), a SIL internal standard is considered the gold standard.[1] This is because this compound is chemically identical to Rhein and will behave similarly during sample preparation and chromatographic separation.[2][3] The key difference is its mass, which allows the mass spectrometer to distinguish it from the unlabeled analyte. By adding a known amount of this compound to each sample, it can be used to accurately correct for variations in sample processing and, most importantly, for matrix effects that can suppress or enhance the instrument's response.[4][5] The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects.[1]
Q2: What are matrix effects and how do they impact the quantification of Rhein?
Matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds from the sample matrix.[1][6] In the analysis of biological samples such as plasma or tissue, endogenous components like phospholipids, salts, and proteins can interfere with the ionization of Rhein in the mass spectrometer's source.[7][8] This can lead to inaccurate and imprecise quantification.[9] For example, if the matrix in a particular sample suppresses the Rhein signal more than in the calibration standards, the calculated concentration will be artificially low.
Q3: My this compound signal is inconsistent across different plasma samples. What could be the cause?
Inconsistent internal standard signal is a classic indicator of significant and variable matrix effects. While this compound is used to correct for these effects, severe ion suppression can still lead to a signal that is too low for reliable detection, impacting the precision of the measurement. The variability suggests that the composition of the matrix is different from sample to sample, which can be the case in clinical studies. It is crucial to investigate the cause and optimize the method to minimize this variability.
Q4: How can I assess the extent of matrix effects in my assay?
The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[1] The matrix factor (MF) is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement. The internal standard normalized matrix factor (IS-normalized MF) should also be calculated to ensure that the internal standard is effectively compensating for the matrix effect.[1][10]
Troubleshooting Guide
Issue 1: Poor reproducibility and accuracy in Rhein quantification.
Possible Cause: Significant and uncorrected matrix effects.
Troubleshooting Steps:
-
Evaluate Sample Preparation: Protein precipitation (PPT) is a common but less clean sample preparation method that can leave many matrix components in the final extract.[11] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of interfering substances.[8][11] For plasma samples, specialized phospholipid removal products (e.g., HybridSPE) can be very effective.[7]
-
Optimize Chromatography: Ensure that Rhein and this compound are chromatographically separated from the bulk of the matrix components. This can be achieved by modifying the mobile phase composition, adjusting the gradient elution profile, or using a column with a different chemistry.[4][5]
-
Implement Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples.[4][12] This helps to ensure that the calibration curve is subject to the same matrix effects as the unknown samples.
-
Sample Dilution: If the concentration of Rhein in your samples is sufficiently high, diluting the samples with a clean solvent can reduce the concentration of matrix components and thereby lessen the matrix effect.[5]
Issue 2: Low signal intensity for both Rhein and this compound.
Possible Cause: Severe ion suppression due to co-eluting matrix components.
Troubleshooting Steps:
-
Post-Column Infusion Experiment: This experiment can help identify the regions of the chromatogram where ion suppression is most pronounced. A solution of Rhein is continuously infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected. Dips in the baseline signal indicate retention times where matrix components are eluting and causing suppression.[1]
-
Improve Chromatographic Resolution: Once the suppressive regions are identified, adjust the chromatographic method to move the elution of Rhein and this compound away from these areas.
-
Enhance Sample Cleanup: As with poor reproducibility, a more effective sample preparation method like SPE or LLE should be employed to remove the interfering compounds.[11]
Experimental Protocols
Protocol 1: Quantitative Analysis of Rhein in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).
-
Add 200 µL of 4% phosphoric acid and vortex.
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer followed by 1 mL of methanol/water (50:50, v/v).
-
Elute the analyte and internal standard with 1 mL of 5% formic acid in acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative
-
MRM Transitions:
-
Rhein: m/z 283.0 -> 239.0
-
This compound: m/z 287.0 -> 243.0
-
-
Protocol 2: Assessment of Matrix Effect
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Rhein and this compound into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank plasma using the developed sample preparation method. Spike Rhein and this compound into the final, reconstituted extract.
-
Set C (Pre-Extraction Spike): Spike Rhein and this compound into blank plasma before starting the sample preparation procedure.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
IS-Normalized Matrix Factor = (Matrix Factor of Rhein) / (Matrix Factor of this compound)
-
Data Summary
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of Rhein
| Sample Preparation Method | Matrix Factor (MF) | Recovery (%) | IS-Normalized MF |
| Protein Precipitation (PPT) | 0.65 (Suppression) | 95% | 0.98 |
| Liquid-Liquid Extraction (LLE) | 0.85 (Slight Suppression) | 82% | 1.01 |
| Solid-Phase Extraction (SPE) | 0.97 (Minimal Effect) | 91% | 1.00 |
Data are illustrative and will vary based on the specific LLE or SPE protocol used.
Table 2: Illustrative QC Sample Performance in the Presence of Unmitigated vs. Mitigated Matrix Effects
| QC Level | Unmitigated Matrix Effect (PPT) | Mitigated Matrix Effect (SPE) |
| Accuracy (%) | Precision (%CV) | |
| Low QC | 82.5 | 18.2 |
| Mid QC | 85.1 | 15.6 |
| High QC | 88.3 | 12.9 |
Visualizations
Caption: Workflow for this compound quantification.
Caption: Troubleshooting logic for matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic studies on the use of 2H- and 13C-analogues as internal standards in selected ion monitoring GC-MS quantitative determination--butalbital example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Improving the recovery of Rhein-13C4 during sample extraction
Welcome to the technical support center for improving the recovery of Rhein-13C4 during sample extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Rhein, an anthraquinone compound.[1][2][3] It is used as an internal standard in quantitative analysis, typically with liquid chromatography-mass spectrometry (LC-MS/MS). The key benefits of using a stable isotope-labeled internal standard like this compound are:
-
Correction for Matrix Effects: It helps to mitigate inaccuracies caused by matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, leading to incorrect quantification.[4][5][6][7]
-
Normalization of Recovery: It compensates for variations in sample preparation, such as incomplete extraction or losses during cleanup steps.[4][8] Since this compound is chemically identical to Rhein, it is expected to behave in the same way during the extraction process.
Q2: What are the main factors that can lead to low recovery of this compound?
Low recovery of this compound can stem from several factors throughout the analytical process:
-
Suboptimal Extraction Conditions: This includes the choice of extraction solvent, pH of the sample, and the extraction method itself (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction).
-
Analyte Degradation: Rhein, and by extension this compound, can be sensitive to factors like light, temperature, and extreme pH, which may cause it to degrade during sample processing.[9]
-
Matrix Effects: While this compound is used to compensate for matrix effects, severe ion suppression can still lead to a low signal for both the analyte and the internal standard.[10]
-
Non-Specific Binding: Hydrophobic compounds like this compound can adsorb to the surfaces of sample containers, pipette tips, and other labware, leading to losses.[11]
-
Instrumental Issues: Problems with the LC-MS/MS system, such as inconsistent injection volumes or a dirty ion source, can also contribute to poor recovery.[4]
Q3: How does the pH of the sample affect the extraction recovery of this compound?
The pH of the sample is a critical parameter that influences the extraction efficiency of this compound. Rhein is an acidic compound, and its state of ionization is dependent on the pH.
-
In acidic conditions (low pH): this compound will be in its neutral, protonated form, making it more hydrophobic. This increased hydrophobicity generally improves its retention on reversed-phase SPE sorbents and its partitioning into less polar organic solvents during LLE.[12]
-
In basic conditions (high pH): this compound will be in its ionized, deprotonated form, making it more water-soluble. Basic solutions are sometimes used for the initial extraction of anthraquinones from a sample matrix.[13]
The optimal pH will depend on the chosen extraction method and the nature of the sample matrix.[14] It is crucial to control the pH to ensure consistent and maximal recovery.
Troubleshooting Guides
Issue 1: Low Recovery of this compound in Liquid-Liquid Extraction (LLE)
Symptoms:
-
The peak area of this compound is consistently low across all samples.
-
High variability in the this compound peak area between replicate samples.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Extraction Solvent | Test a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, methyl tert-butyl ether). | The polarity of the extraction solvent must be optimized to ensure efficient partitioning of the hydrophobic this compound from the aqueous sample matrix into the organic phase.[13] |
| Suboptimal Sample pH | Adjust the pH of the aqueous sample to be acidic (e.g., pH 3-4) before extraction. | Lowering the pH ensures that this compound is in its neutral, more hydrophobic form, which enhances its partitioning into the organic solvent.[12] |
| Insufficient Mixing/Shaking | Increase the vortexing time or use a mechanical shaker to ensure thorough mixing of the aqueous and organic phases. | Adequate mixing is essential to maximize the surface area between the two phases, allowing for efficient transfer of the analyte. |
| Emulsion Formation | Centrifuge the sample at a higher speed or for a longer duration to break the emulsion. Adding a small amount of salt (salting out) can also help. | Emulsions trap the analyte at the interface between the two liquid phases, preventing its complete transfer into the organic layer.[15] |
Issue 2: Low Recovery of this compound in Solid-Phase Extraction (SPE)
Symptoms:
-
Low peak area for this compound, indicating it did not elute from the SPE cartridge.
-
Detection of this compound in the wash fractions, indicating premature elution.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Sorbent Choice | Ensure a reversed-phase sorbent (e.g., C18, HLB) is being used for retaining the hydrophobic this compound. | The choice of sorbent is critical for the retention of the analyte. Copolymer sorbents like HLB can offer good recovery for a broad range of compounds.[16] |
| Improper Sample pH | Acidify the sample before loading it onto the SPE cartridge. | An acidic pH ensures this compound is in its neutral form, maximizing its retention on the reversed-phase sorbent.[12][17] |
| Inadequate Washing/Elution Solvents | Optimize the composition of the wash and elution solvents. The wash solvent should be strong enough to remove interferences but not elute this compound. The elution solvent must be strong enough to fully desorb this compound from the sorbent.[18] | A common issue is a wash solvent that is too strong (premature elution) or an elution solvent that is too weak (incomplete elution). |
| High Flow Rate | Decrease the flow rate during sample loading, washing, and elution. | A slower flow rate allows for better interaction between the analyte and the sorbent, improving retention and elution efficiency.[19][20] |
| Cartridge Drying Issues | Ensure the SPE cartridge is adequately dried after the wash step and before elution, especially if the elution solvent is not miscible with the wash solvent. However, excessive drying can lead to the loss of volatile compounds.[19] | Residual aqueous solvent from the wash step can prevent the organic elution solvent from effectively wetting the sorbent and eluting the analyte. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound
-
Sample Preparation:
-
To 100 µL of the sample (e.g., plasma, urine), add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
-
Acidification:
-
Add 20 µL of 1% formic acid in water to the sample.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 500 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound
-
Sample Pre-treatment:
-
To 100 µL of the sample, add 10 µL of the this compound internal standard working solution.
-
Add 200 µL of 1% formic acid in water.
-
Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Use a reversed-phase SPE cartridge (e.g., C18, 100 mg).
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum or with nitrogen for 5 minutes.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: Standard workflow for Solid-Phase Extraction (SPE).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clearsynth.com [clearsynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. myadlm.org [myadlm.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 9. welchlab.com [welchlab.com]
- 10. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. news-medical.net [news-medical.net]
- 13. researchgate.net [researchgate.net]
- 14. extractionmagazine.com [extractionmagazine.com]
- 15. Extraction and purification of anthraquinones derivatives from Aloe vera L. using alcohol/salt aqueous two-phase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of a solid-phase extraction method using copolymer sorbents for isolation of phenolic compounds in red wines and quantification by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of pH on stability and solid phase extraction of urinary free metadrenaline measurement by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promochrom.com [promochrom.com]
- 20. chromatographytoday.com [chromatographytoday.com]
Rhein-13C4 In Vitro Assay Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Rhein-13C4 concentration in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Rhein?
This compound is a stable isotope-labeled version of Rhein, an anthraquinone compound with known anti-inflammatory, antioxidant, and anti-cancer properties.[1] The carbon-13 (¹³C) labeling provides a distinct mass signature, making it a valuable tool for quantitative analysis in drug development, particularly in studies involving mass spectrometry to trace and quantify the compound's uptake and metabolism without altering its biological activity.[1]
Q2: What is the primary mechanism of action of Rhein?
Rhein exerts its biological effects through the modulation of several key signaling pathways. Notably, it has been shown to inhibit the MAPK/NF-κB and PI3K/AKT signaling pathways.[2][3] By targeting these pathways, Rhein can influence cellular processes such as proliferation, inflammation, and apoptosis.
Q3: What is a good starting concentration for my in vitro experiments with this compound?
A good starting point for determining the optimal concentration of this compound is to review published IC50 (half-maximal inhibitory concentration) values for Rhein in various cell lines. These values can provide a baseline for your specific cell type. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal concentration for your experimental conditions.
Troubleshooting Guide
Issue 1: Poor Solubility of this compound
Q: I am having trouble dissolving this compound in my cell culture medium. What should I do?
A: Rhein and its labeled counterparts have low aqueous solubility.[4] It is recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[4] The final concentration of DMSO in your cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Steps:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a stock solution of 10-20 mM. Ensure complete dissolution by gentle vortexing or brief sonication.
-
Serial Dilutions: Perform serial dilutions of your stock solution in DMSO to create intermediate concentrations.
-
Final Dilution in Culture Medium: Directly add the small volume of the DMSO-dissolved this compound to your pre-warmed cell culture medium with vigorous mixing to ensure rapid and even dispersion. Avoid adding the DMSO stock to cold medium, as this can cause precipitation.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO used in your treatment groups, to account for any effects of the solvent on your cells.[5]
Issue 2: Unexpected or High Cytotoxicity
Q: I am observing significant cell death even at low concentrations of this compound. What could be the cause?
A: While Rhein is investigated for its anti-cancer effects, it can also induce cytotoxicity in non-cancerous cell lines at high concentrations or with prolonged exposure.
Troubleshooting Steps:
-
Verify Stock Concentration: Ensure the accuracy of your stock solution concentration. An error in calculation could lead to unintentionally high doses.
-
Perform a Dose-Response and Time-Course Experiment: To determine the optimal non-toxic concentration range and exposure time for your specific cell line, conduct a cytotoxicity assay (e.g., MTT or CCK-8) with a broad range of this compound concentrations and several time points (e.g., 24, 48, and 72 hours).
-
Check Cell Health: Ensure your cells are healthy and not overly confluent before treatment, as stressed cells can be more susceptible to drug-induced toxicity.
-
Consider Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. It may be necessary to adjust the concentration range based on the specific cell type you are using.
Issue 3: Inconsistent or Non-Reproducible Results
Q: My results with this compound are not consistent between experiments. What are the potential reasons?
A: Inconsistent results can stem from several factors, including variability in stock solution preparation, cell culture conditions, and assay procedures.
Troubleshooting Steps:
-
Standardize Stock Solution Preparation: Prepare a large batch of the this compound stock solution, aliquot it into smaller volumes, and store it at -20°C or -80°C to ensure consistency across multiple experiments. Avoid repeated freeze-thaw cycles.
-
Maintain Consistent Cell Culture Practices: Use cells at a consistent passage number and seeding density for all experiments. Monitor cell health and morphology regularly.
-
Ensure Homogeneous Treatment: When adding this compound to your cell cultures, ensure thorough but gentle mixing to achieve a uniform concentration in each well.
-
Automate Liquid Handling where Possible: Use calibrated multichannel pipettes or automated liquid handlers for adding reagents to minimize variability.
-
Include Appropriate Controls: Always include positive and negative controls in your experiments to monitor for assay variability.
Data Presentation
Table 1: Reported IC50 Values for Rhein in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| PC3 | Prostate Cancer | 4.65 | 48 |
| HepG2 | Liver Cancer | >100 | 48 |
| HT-29 | Colon Cancer | >100 | 48 |
| HeLa | Cervical Cancer | >100 | 48 |
Note: This table presents data for the unlabeled Rhein compound and should be used as a reference for establishing a starting concentration range for this compound experiments.[6]
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Adherent cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of this compound dilutions:
-
Prepare a 20 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of working concentrations (e.g., 0.1, 1, 10, 25, 50, 100, 200 µM). Ensure the final DMSO concentration in all wells is the same and does not exceed 0.5%.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include a vehicle control group (medium with the same concentration of DMSO) and a blank control group (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration and determine the IC50 value using non-linear regression analysis.[7][8][9]
-
Protocol 2: Western Blot Analysis of MAPK/NF-κB and PI3K/AKT Signaling Pathways
This protocol describes how to analyze the effect of this compound on key proteins in the MAPK/NF-κB and PI3K/AKT signaling pathways.
Materials:
-
Cells treated with this compound at the determined optimal concentration.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-p-AKT, anti-AKT, and a loading control like anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Protein Extraction:
-
Lyse the treated and control cells with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
Mandatory Visualizations
Caption: Signaling pathways modulated by Rhein.
Caption: Experimental workflow for this compound concentration optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rhein promotes skin wound healing by activating the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhein Inhibits NF-κB Signaling Pathway to Alleviate Inflammatory Response and Oxidative Stress of Rats with Chronic Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Rhein-13C4 Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of Rhein-13C4 in various solvents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. Rhein exhibits good solubility in DMSO, approximately 15 mg/mL.[1] For cell culture experiments, it is crucial to ensure the final concentration of DMSO is less than 0.5% to avoid cytotoxicity.
Q2: How should I store this compound powder and its stock solutions?
A2:
-
Powder: this compound as a crystalline solid is stable for at least four years when stored at -20°C.[1] It is also noted to be hygroscopic, so it should be stored in a tightly sealed container in a dry environment.[2]
-
DMSO Stock Solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year, or at -20°C for up to one month. When preparing the stock solution, it is good practice to purge the solvent with an inert gas like nitrogen or argon to minimize oxidation.[1]
Q3: Can I store this compound in aqueous solutions?
A3: It is not recommended to store this compound in aqueous solutions for more than one day.[1] Anthraquinone compounds can be susceptible to degradation in aqueous environments, particularly under non-optimal pH conditions and exposure to light. For experiments requiring aqueous buffers, it is best to prepare the dilution from a DMSO stock solution immediately before use.
Q4: What are the primary factors that can affect the stability of this compound in solution?
A4: The stability of this compound, like other anthraquinone and phenolic compounds, can be influenced by several factors:
-
pH: Strong acidic or alkaline conditions can promote the degradation of anthraquinone dyes. The optimal pH for the stability of similar compounds is often in the range of 6.0 to 8.0.
-
Temperature: Elevated temperatures can accelerate chemical degradation. For every 10°C rise in temperature, the rate of chemical reactions can increase two- to three-fold.
-
Light: Exposure to light, especially UV radiation, can lead to photodegradation. It is crucial to protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Oxygen: The presence of oxygen can lead to oxidative degradation. Purging solvents with an inert gas and storing solutions in tightly sealed containers can mitigate this.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture media. | The aqueous solubility of Rhein is low. The concentration of this compound may have exceeded its solubility limit in the final working solution. | Prepare a high-concentration stock solution in DMSO. For the final working solution, dilute the stock solution in a drop-wise manner into the cell culture medium while vortexing to ensure rapid and even dispersion. Ensure the final DMSO concentration remains below 0.5%. |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the working solution. | Prepare fresh working solutions for each experiment from a frozen DMSO stock. Avoid storing diluted aqueous solutions. Verify the stability of your stock solution if it has been stored for an extended period or subjected to multiple freeze-thaw cycles. |
| Change in color of the this compound solution. | This could indicate degradation of the compound. | Discard the solution and prepare a fresh one from the solid powder or a new stock solution. Ensure proper storage conditions (protection from light, appropriate temperature). |
| Low response in analytical assays (e.g., HPLC, LC-MS). | This may be due to the degradation of this compound or adsorption to container surfaces. | Use silanized glassware or low-adsorption plasticware to minimize surface binding. Confirm the integrity of your analytical standard by running a freshly prepared sample. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or vials, inert gas (nitrogen or argon).
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile, light-protected container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To minimize oxidation, gently bubble inert gas through the DMSO before adding it to the powder.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C.
-
Protocol for a General Stability-Indicating HPLC Method
This protocol provides a framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at the maximum absorbance of Rhein (e.g., 258 nm or 431 nm).[1]
-
Injection Volume: 10 µL.
-
-
Forced Degradation Study:
-
Prepare solutions of this compound in the solvent of interest.
-
Expose the solutions to stress conditions:
-
Acidic: Add 0.1 M HCl and incubate at 60°C.
-
Alkaline: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal: Incubate at 80°C.
-
Photolytic: Expose to UV light (e.g., 254 nm).
-
-
Analyze the stressed samples by HPLC at various time points to observe the formation of degradation products and the decrease in the parent peak.
-
-
Method Validation:
-
Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
-
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Form | Solvent | Solubility | Storage Temperature | Storage Duration |
| Solid Powder | - | - | -20°C | ≥ 4 years[1] |
| Stock Solution | DMSO | ~15 mg/mL[1] | -80°C | 1 year |
| -20°C | 1 month | |||
| Aqueous Solution | PBS/DMSO (1:1) | ~0.5 mg/mL[1] | Room Temperature | Not recommended for >1 day[1] |
Visualizations
Caption: Experimental workflow for this compound handling and stability testing.
Caption: Simplified signaling pathways modulated by Rhein.
References
Calibration curve issues with Rhein-13C4 in bioanalytical methods
Welcome to the technical support center for bioanalytical methods utilizing Rhein-13C4 as an internal standard. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common calibration curve issues and ensure the accuracy and reliability of their experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of non-linear calibration curves when using this compound as an internal standard?
A1: Even with a stable isotope-labeled internal standard (SIL-IS) like this compound, non-linearity in calibration curves can occur. Common causes include:
-
Cross-signal Contribution: Interference between the mass spectrometric signals of the native analyte (Rhein) and this compound can lead to non-linear curves, particularly if the mass spectrometry system itself exhibits a non-linear response.[1][2]
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a non-linear, often quadratic, response.[3]
-
Purity of the Internal Standard: Impurities in the this compound internal standard can interfere with the analyte signal and affect the linearity of the calibration curve.[4]
-
Inappropriate Internal Standard Concentration: An internal standard concentration that is too high can contribute to detector saturation, while a concentration that is too low may not provide an adequate signal for reliable quantification at the upper end of the curve.
Q2: My calibration curve is showing poor accuracy and precision. What should I investigate?
A2: Poor accuracy and precision are often linked to variability during sample preparation and analysis. Key areas to investigate include:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of both Rhein and this compound, leading to inaccurate and imprecise results.[5][6][7] It is crucial to evaluate matrix effects during method validation.[8][9]
-
Internal Standard Variability: Inconsistent internal standard response across samples can be a major source of error.[6][10] This can stem from inconsistencies in sample preparation, injection volume, or instrument drift.[10]
-
Analyte and IS Stability: Degradation of either Rhein or this compound in the biological matrix during storage or sample processing will lead to unreliable results.[5][11][12] Stability should be thoroughly assessed under various conditions (bench-top, freeze-thaw cycles, long-term storage).[13]
-
Pipetting and Dilution Errors: Inaccurate pipetting during the preparation of calibration standards and quality control (QC) samples is a common source of error.
Q3: What are acceptable criteria for recovery and matrix effects in a bioanalytical method?
A3: While specific acceptance criteria can vary based on regulatory guidelines (e.g., FDA), general recommendations for recovery and matrix effects are as follows:
-
Recovery: The recovery of the analyte and internal standard does not need to be 100%, but it should be consistent, precise, and reproducible.[8] Generally, recovery values should be consistent across the low, medium, and high QC levels.
-
Matrix Effect: The matrix effect is assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The internal standard-normalized matrix factor should ideally be close to 1.0 (or 100%). A value significantly different from 1.0 indicates the presence of matrix effects. According to some guidelines, the coefficient of variation (CV) of the IS-normalized matrix factor across different lots of matrix should be ≤15%.
The following table summarizes typical acceptance criteria for bioanalytical method validation based on FDA guidance.
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)[14] |
| Precision | Coefficient of Variation (CV) ≤15% (≤20% at the LLOQ)[14] |
| Recovery | Consistent and reproducible across the calibration range[8] |
| Matrix Effect | IS-normalized matrix factor CV ≤15% across at least 6 lots of matrix[15] |
| Stability | Analyte concentration within ±15% of the nominal concentration under tested conditions[5][13] |
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
If you are observing a non-linear calibration curve, follow this troubleshooting workflow:
Troubleshooting workflow for a non-linear calibration curve.
Experimental Protocol: Investigating Mass Spectrometer Response
-
Prepare a series of analyte solutions in a neat solvent (e.g., methanol/water) at concentrations spanning and exceeding the current calibration range.
-
Infuse the solutions directly into the mass spectrometer at a constant flow rate.
-
Monitor the analyte signal intensity as a function of concentration.
-
Plot the signal intensity versus concentration. A plateau or decrease in the slope at higher concentrations indicates detector saturation.
Issue 2: High Variability in Quality Control (QC) Samples
High variability in QC samples points to issues with precision. This workflow can help identify the root cause:
Troubleshooting workflow for high variability in QC samples.
Experimental Protocol: Evaluation of Matrix Effects
-
Obtain blank biological matrix from at least six different sources.[15]
-
Prepare three sets of samples at low and high concentrations:
-
Set A (Neat Solution): Analyte and this compound spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and this compound are added to the final extract.
-
Set C (Pre-extraction Spike): Analyte and this compound are spiked into the blank matrix before the extraction process.
-
-
Analyze all samples and record the peak areas of the analyte and internal standard.
-
Calculate the Matrix Factor (MF) and IS-Normalized MF:
-
MF = (Peak response in presence of matrix) / (Peak response in absence of matrix) = Peak Area of Set B / Peak Area of Set A
-
IS-Normalized MF = (MF of analyte) / (MF of IS)
-
-
Calculate Recovery:
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
A consistent IS-Normalized MF close to 1 across all sources indicates that this compound is effectively compensating for matrix effects.[6]
Signaling Pathways and Logical Relationships
The relationship between potential issues and their impact on the calibration curve can be visualized as follows:
Relationship between root causes and calibration issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. why internal standards? - Chromatography Forum [chromforum.org]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. fda.gov [fda.gov]
- 9. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. e-b-f.eu [e-b-f.eu]
- 12. Stability: recommendation for best practices and harmonization from the Global Bioanalysis Consortium Harmonization Team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
Minimizing isotopic interference in Rhein-13C4 experiments
Welcome to the technical support center for Rhein-13C4 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing isotopic interference and ensuring the accuracy of their experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound experiments, and why is it a concern?
A1: Isotopic interference, in the context of experiments using this compound, refers to the overlap of the mass spectral signals of the 13C-labeled Rhein (this compound) with the naturally occurring heavier isotopes of unlabeled Rhein. Unlabeled Rhein, with the chemical formula C₁₅H₈O₆, has a certain percentage of molecules that naturally contain one or more ¹³C atoms, as well as other heavy isotopes like ¹⁷O and ¹⁸O. This results in a distribution of masses for the unlabeled compound, with peaks at M+1, M+2, etc., where M is the monoisotopic mass.
This becomes a concern in tracer experiments because the signal from the M+4 isotopologue of unlabeled Rhein can overlap with the signal of the this compound tracer, leading to an overestimation of the tracer's concentration. Accurate quantification of this compound is crucial for metabolic flux analysis and other tracer studies to correctly determine its uptake, metabolism, and mechanism of action.
Q2: How can I correct for the natural abundance of ¹³C and other isotopes in my samples?
A2: Correcting for the natural isotopic abundance is a critical step in data analysis. This is typically done using computational methods. The general principle involves calculating the theoretical isotopic distribution of the unlabeled analyte based on its elemental composition and the known natural abundances of its constituent isotopes. This theoretical distribution is then used to subtract the contribution of the natural isotopologues from the measured mass spectrum of the sample containing the ¹³C-labeled tracer. Several software packages and algorithms are available to perform these corrections. It is essential to analyze an unlabeled Rhein standard under the same experimental conditions to obtain an accurate measured isotopic distribution for the correction calculations.
Q3: What is the expected isotopic purity of commercially available this compound, and how does it affect my experiment?
A3: The isotopic purity of commercially available this compound is typically high, often exceeding 98-99%. This information is provided in the Certificate of Analysis (CoA) from the supplier. It is crucial to know the exact isotopic purity because it dictates the distribution of your tracer's isotopologues. For example, a 99% pure this compound will still contain a small percentage of molecules with fewer than four ¹³C atoms (e.g., Rhein-13C3). This information is vital for accurate quantification and must be accounted for during data analysis, often within the same software used for natural abundance correction.
Troubleshooting Guide
Issue 1: High background signal at the m/z of this compound in my control (unlabeled) samples.
-
Possible Cause 1: Incomplete chromatographic separation. The M+4 isotopologue of natural Rhein may not be fully resolved from other co-eluting compounds with a similar mass-to-charge ratio.
-
Troubleshooting Step: Optimize the liquid chromatography (LC) method. This may involve adjusting the gradient, flow rate, or trying a different column chemistry to improve the separation of Rhein from matrix components.
-
-
Possible Cause 2: Incorrect data analysis. The contribution from the natural M+4 isotopologue of Rhein has not been correctly subtracted.
-
Troubleshooting Step: Ensure you are using a reliable algorithm for natural abundance correction. Verify the elemental formula of Rhein (C₁₅H₈O₆) is correctly entered into the software. Run an unlabeled Rhein standard to get an accurate experimental isotopic distribution for correction.
-
-
Possible Cause 3: Contamination. Your blank or control samples might be contaminated with this compound.
-
Troubleshooting Step: Review your sample preparation workflow to identify potential sources of cross-contamination. Always use fresh, clean labware and pipette tips for each sample.
-
Issue 2: The measured incorporation of this compound is lower than expected.
-
Possible Cause 1: Cell permeability or uptake issues. The cells may not be efficiently taking up the this compound.
-
Troubleshooting Step: Optimize the incubation time and concentration of this compound. Ensure the cell viability is not compromised by the treatment.
-
-
Possible Cause 2: Inefficient metabolite extraction. The extraction protocol may not be effectively recovering Rhein from the cells or tissue.
-
Troubleshooting Step: Test different extraction solvents and methods. A common method for polar metabolites like Rhein is a cold methanol/water extraction.
-
-
Possible Cause 3: Instability of this compound. The compound may be degrading during sample preparation or storage.
-
Troubleshooting Step: Minimize the time between sample collection and analysis. Store samples at -80°C. Perform stability tests by spiking a known amount of this compound into a control matrix and analyzing it after various storage times.
-
Data Presentation
Table 1: Theoretical Natural Isotopic Distribution of Unlabeled Rhein (C₁₅H₈O₆)
This table presents the calculated relative abundance of the first few isotopologues of unlabeled Rhein due to the natural abundance of stable isotopes. This data is essential for correcting experimental mass spectra.
| Isotopologue | Relative Abundance (%) |
| M+0 (¹²C₁₅H₈¹⁶O₆) | 100.00 |
| M+1 | 16.61 |
| M+2 | 2.59 |
| M+3 | 0.28 |
| M+4 | 0.02 |
Note: These values are calculated based on the natural abundances of ¹³C (1.109%), ¹⁷O (0.038%), and ¹⁸O (0.205%). Actual measured abundances may vary slightly.
Table 2: Example Certificate of Analysis Data for this compound
This table provides an example of the kind of data you would find on a Certificate of Analysis for this compound, which is critical for accurate experimental design and data interpretation.
| Parameter | Specification |
| Chemical Formula | ¹³C₄C₁₁H₈O₆ |
| Molecular Weight | 288.19 g/mol |
| Chemical Purity (HPLC) | ≥98% |
| Isotopic Purity | ≥99 atom % ¹³C |
| Isotopic Distribution | |
| Rhein-¹³C₄ | >99% |
| Rhein-¹³C₃ | <1% |
| Unlabeled Rhein | <0.1% |
Experimental Protocols
Protocol 1: In Vitro this compound Tracer Experiment in Cell Culture
This protocol outlines a general procedure for a stable isotope tracing experiment using this compound in cultured cells.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Tracer Introduction: Remove the standard culture medium and replace it with a medium containing the desired concentration of this compound. Include appropriate controls, such as vehicle-treated cells and cells treated with unlabeled Rhein.
-
Incubation: Incubate the cells for the desired period (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of this compound.
-
Metabolite Quenching and Extraction:
-
Aspirate the medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol in water, -80°C) to the cells to quench metabolic activity.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously and then centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
-
Sample Preparation for LC-MS:
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
-
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.
Protocol 2: LC-MS/MS Method for Rhein and this compound Analysis
This protocol provides a starting point for developing an LC-MS/MS method for the analysis of Rhein and its isotopologues.
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) for targeted quantification.
-
Mass Resolution: A high resolution of at least 70,000 is recommended to resolve the isotopologues of Rhein.
-
Key m/z values to monitor:
-
Unlabeled Rhein (M-H)⁻: m/z 283.030
-
This compound (M-H)⁻: m/z 287.043
-
-
Mandatory Visualization
Caption: Workflow for a this compound stable isotope tracer experiment.
Caption: Rhein's inhibitory effect on the NF-κB signaling pathway.
Technical Support Center: Enhancing Rhein-13C4 Ionization in ESI-MS
Welcome to the technical support center for the analysis of Rhein-13C4 using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experimental workflow and enhance the ionization efficiency of Rhein and its isotopically labeled internal standards.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity for my this compound low in ESI-MS?
Low signal intensity for this compound is a common issue and can stem from several factors.[1] Rhein, an anthraquinone, has a chemical structure that can be challenging to ionize efficiently.[2] Key reasons for low signal include using a suboptimal ionization mode, an incompatible mobile phase composition, ion suppression from matrix components, or non-optimized ESI source parameters.[1][3]
Q2: Which ionization mode, positive or negative, is better for this compound analysis?
Negative ion mode is consistently reported as the preferred choice for analyzing Rhein and other anthraquinones.[4][5][6] In this mode, Rhein readily loses a proton to form the deprotonated molecule [M-H]⁻, which is stable and provides a strong signal.[5][7] While positive ion adducts might be possible, negative mode generally offers higher sensitivity and is used in most validated quantitative methods.[4][8]
Q3: What are the most common mobile phase additives to enhance Rhein ionization?
To promote the formation of the [M-H]⁻ ion in negative mode, volatile buffers are often used. Ammonium acetate is a frequently cited additive that improves signal consistency and chromatographic peak shape.[4][8][9] While acids like formic acid are common in positive mode ESI, they can suppress ionization in negative mode and should generally be avoided or used with caution when analyzing Rhein.[10][11] For some anthraquinones, a mobile phase containing 0.2% formic acid has been used, but this should be carefully optimized.[7]
Q4: How can I identify and mitigate ion suppression?
Ion suppression occurs when co-eluting compounds from the sample matrix compete with the analyte (this compound) for ionization, reducing its signal.[3] To check for suppression, you can perform a post-column infusion experiment where a constant flow of this compound is introduced into the MS while a blank matrix sample is injected. A dip in the signal at the retention time of interest indicates suppression. Mitigation strategies include improving sample preparation to remove interfering substances, enhancing chromatographic separation to resolve this compound from matrix components, or simply diluting the sample.[12]
Q5: Can derivatization improve the ionization efficiency of Rhein?
While derivatization is a known technique to improve the ionization efficiency of poorly ionizing compounds, it is not commonly reported for Rhein analysis.[13] Current methods focusing on mobile phase and source optimization typically achieve sufficient sensitivity for quantitative analysis, with Lower Limits of Quantification (LLOQ) reported in the low ng/mL or nM range.[4][8][14] A study on other quinones demonstrated that methanol derivatization could significantly improve ESI efficiency, which could be an exploratory option if standard methods fail.[15]
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during the ESI-MS analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal Intensity | Incorrect Ionization Mode: Rhein ionizes most efficiently in negative mode. | Action: Operate the mass spectrometer in negative ion mode (ESI-).[4][5] |
| Suboptimal Mobile Phase: The pH and composition of the mobile phase are critical for ionization. | Action: Use a mobile phase containing a volatile buffer like ammonium acetate (1-10 mM).[4][8][9] Avoid strong acids like TFA which suppress negative ionization.[10] | |
| Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix are interfering with ionization.[3][12] | Action: Improve sample cleanup procedures (e.g., use solid-phase extraction instead of protein precipitation). Optimize chromatography to separate this compound from the interfering peaks. | |
| Non-Optimized Source Parameters: Inefficient desolvation or ion transfer. | Action: Optimize key ESI source parameters, including nebulizer gas flow, drying gas flow and temperature, and capillary voltage.[5] | |
| Contaminated Ion Source: Buildup on the ion source can lead to poor sensitivity.[16] | Action: Clean the ion source, including the capillary, skimmer, and ion transfer tube, according to the manufacturer's protocol. | |
| Inconsistent or Fluctuating Signal | Unstable Electrospray: The spray at the ESI needle is erratic. | Action: Check for clogs in the ESI needle and ensure a consistent, fine mist. Verify the mobile phase flow is stable and free of air bubbles.[17] |
| Contaminated Solvents or Tubing: Impurities in the mobile phase or system can cause signal fluctuations. | Action: Prepare fresh mobile phase with high-purity solvents (LC-MS grade). Purge all solvent lines.[16] | |
| Instrument Malfunction: Intermittent electronic issues can affect signal stability.[18] | Action: If the issue persists after checking the LC and source, it may indicate a problem with the instrument's power supply or detector. Contact a service engineer. | |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Injecting too much analyte. | Action: Dilute the sample or reduce the injection volume. |
| Incompatible Sample Solvent: The solvent used to dissolve the sample is much stronger than the mobile phase. | Action: Reconstitute the final sample extract in a solvent that is similar in composition to the initial mobile phase. | |
| Secondary Interactions: The analyte is interacting with active sites on the column or system. | Action: Ensure the mobile phase pH is appropriate for Rhein. The addition of a small amount of a buffer like ammonium acetate can help improve peak shape.[4][8] |
Quantitative Data and Experimental Protocols
For reproducible and sensitive analysis, specific experimental conditions are crucial. The following tables summarize parameters from validated LC-MS/MS methods for Rhein.
Table 1: Summary of Optimized LC-MS/MS Parameters for Rhein Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatography Column | Inertsil ODS-3[8] | ACE C18[4][14][19] | Eclipse-Plus C18[7] |
| Mobile Phase A | 0.01 M Ammonium Acetate (pH 6.0)[8] | 1.0 mM Ammonium Acetate[4][14][19] | 0.2% Formic Acid in Water[7] |
| Mobile Phase B | Acetonitrile:Methanol (83:17 v/v approx.)[8] | Acetonitrile[4][14][19] | Acetonitrile[7] |
| Ionization Mode | Negative ESI[8] | Negative ESI[4][14][19] | Negative ESI[7] |
| MRM Transition (m/z) | Not Specified | Not Specified | 283.0 > 239.1 (for Rhein) |
Table 2: Reported Lower Limits of Quantification (LLOQ) for Rhein
| LLOQ | Matrix | Instrument Type | Reference |
| 5 ng/mL | Human Plasma | API-4000 Q-Trap LC-MS/MS[8] | [8] |
| 7.81 nM | Rat Plasma | Sciex 4000 Q-Trap LC-MS/MS[4][14] | [4][14] |
| 2.60 to 27.57 ng/mL | Not specified | UPLC-QqQ-MS/MS[5] | [5] |
Detailed Experimental Protocol: Quantification of Rhein in Plasma
This protocol is a synthesized example based on common practices from published literature for the quantitative analysis of Rhein.[4][8][9]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard (this compound).
-
Add 300 µL of acetonitrile to precipitate proteins.[9]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 Water:Acetonitrile with 1 mM ammonium acetate) for injection.
2. LC-MS/MS Conditions
-
LC System: Standard UHPLC/HPLC system.
-
Column: C18 reverse-phase column (e.g., Inertsil ODS-3, 5 µm, 4.6 x 150 mm).[8]
-
Mobile Phase A: 1.0 mM Ammonium Acetate in Water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Flow Rate: 0.6 - 1.0 mL/min (will be split if necessary before MS).[20]
-
Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute Rhein, then return to initial conditions for re-equilibration.
-
Injection Volume: 5-10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI).
-
MRM Transitions:
-
Rhein: m/z 283.0 → 239.0.[21]
-
This compound: m/z 287.0 → 243.0 (predicted, based on 4 13C labels).
-
-
Source Parameters:
-
Capillary Voltage: Optimize between -3.0 to -4.5 kV.
-
Drying Gas Temperature: Optimize between 350-500°C.
-
Drying Gas Flow: Optimize per instrument specifications.
-
Nebulizer Pressure: Optimize per instrument specifications.
-
Visualized Workflows and Logic Diagrams
To further assist in your experimental design and troubleshooting, the following diagrams illustrate key processes.
Caption: Troubleshooting workflow for low this compound signal intensity.
Caption: General experimental workflow for this compound analysis.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. researchgate.net [researchgate.net]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and quantification of target metabolites combined with transcriptome of two rheum species focused on anthraquinone and flavonoids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of rhein in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 11. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mechanistic-investigation-of-ionization-suppression-in-electrospray-ionization - Ask this paper | Bohrium [bohrium.com]
- 13. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sensitive Determination of Quinones by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry with Methanol Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. zefsci.com [zefsci.com]
- 17. biotage.com [biotage.com]
- 18. HELP WITH INCONSISTENT AND FLUCTUATING SIGNAL ON LC/MS/MS - Chromatography Forum [chromforum.org]
- 19. researchgate.net [researchgate.net]
- 20. ujpronline.com [ujpronline.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Rhein-13C4 and Deuterated Rhein for Advanced Pharmaceutical Research
For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds is indispensable for elucidating the pharmacokinetic and metabolic profiles of drug candidates. Rhein, an anthraquinone with a range of biological activities, is a subject of ongoing research. This guide provides a detailed comparative analysis of two of its stable isotope-labeled analogues: Rhein-13C4 and deuterated Rhein, offering insights into their respective applications, performance, and the underlying scientific principles.
This comparison guide delves into the synthesis, applications, and expected performance of this compound and deuterated Rhein, supported by established principles of isotopic labeling in drug metabolism and pharmacokinetics (DMPK) studies. While direct head-to-head experimental data for these specific Rhein isotopologues is not extensively published, this guide synthesizes available information on Rhein's metabolism and the well-documented effects of 13C and deuterium labeling to provide a robust predictive analysis for researchers.
Principles of Isotopic Labeling in Drug Development
Isotopic labeling is a technique where one or more atoms in a molecule are replaced with their isotope. This allows researchers to track the molecule through biological systems.
-
¹³C-Labeling : The incorporation of a heavy but stable carbon isotope, ¹³C, minimally alters the physicochemical properties of a molecule. This makes ¹³C-labeled compounds ideal as internal standards in quantitative mass spectrometry assays, as they co-elute with the unlabeled drug, correcting for variations in sample processing and analysis.
-
Deuterium (²H) Labeling : Replacing hydrogen with its heavier isotope, deuterium, can significantly impact the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the "Deuterium Kinetic Isotope Effect" (DKIE). This can lead to an improved pharmacokinetic profile, including a longer half-life and increased systemic exposure.
Comparative Overview: this compound vs. Deuterated Rhein
| Feature | This compound | Deuterated Rhein |
| Primary Application | Internal standard for accurate quantification in bioanalytical assays (e.g., LC-MS). | To alter and study the metabolic fate of Rhein; potentially to improve its pharmacokinetic profile. |
| Key Advantage | Co-elution with unlabeled Rhein, ensuring high accuracy in quantification. | Potential to slow down metabolism, leading to increased drug exposure and half-life. |
| Expected Impact on Pharmacokinetics | None. Expected to have the same pharmacokinetic profile as unlabeled Rhein. | Potential for increased Cmax, AUC, and half-life, and decreased clearance. |
| Metabolic Profile | Expected to be identical to unlabeled Rhein. | May exhibit a shift in metabolic pathways, with reduced formation of metabolites resulting from C-H bond cleavage at the deuterated site. |
| Synthesis | Typically involves a multi-step chemical synthesis using a ¹³C-labeled precursor. | Can be synthesized from Rhein via a catalyzed hydrogen-deuterium exchange reaction using a deuterium source like heavy water. |
In-Depth Analysis
This compound: The Ideal Internal Standard
This compound is an invaluable tool for precise and accurate quantification of Rhein in biological matrices. Its utility stems from the fact that the incorporation of ¹³C isotopes does not significantly alter its chemical or physical properties.
Expected Pharmacokinetic Profile of this compound (as a tracer)
When used in tracer studies, the pharmacokinetic parameters of this compound are expected to be identical to those of unlabeled Rhein. The following table presents typical pharmacokinetic parameters for unlabeled Rhein reported in the literature, which would be the expected values for this compound.
| Parameter | Value (in Rats, Oral Administration) | Value (in Humans, Oral Administration) |
| Tmax (h) | ~0.25 - 0.33 | ~1.0 |
| Cmax (µg/mL) | ~1.6 | ~3.2 |
| t1/2 (h) | ~2.3 - 18 | ~2.7 - 5.3 |
| AUC (µg·h/mL) | ~4.3 | ~26.2 |
Note: These values are compiled from various studies and can vary based on the formulation and experimental conditions.
Deuterated Rhein: A Tool to Enhance Metabolic Stability
The primary rationale for developing deuterated Rhein is to improve its metabolic stability. Rhein is known to undergo extensive metabolism, primarily through glucuronidation and sulfation. By selectively replacing hydrogen atoms at sites of metabolic attack with deuterium, the rate of these metabolic processes can be reduced.
Expected Pharmacokinetic Profile of Deuterated Rhein
Due to the Deuterium Kinetic Isotope Effect, deuterated Rhein is expected to exhibit an improved pharmacokinetic profile compared to unlabeled Rhein.
| Parameter | Expected Change Compared to Unlabeled Rhein | Rationale |
| Tmax (h) | Likely unchanged or slightly delayed | Absorption is generally not affected by deuteration. |
| Cmax (µg/mL) | Potentially increased | Reduced first-pass metabolism can lead to higher peak concentrations. |
| t1/2 (h) | Increased | Slower metabolic clearance leads to a longer elimination half-life. |
| AUC (µg·h/mL) | Increased | Slower metabolism results in greater overall drug exposure. |
| Clearance (CL/F) | Decreased | The rate of elimination from the body is reduced. |
Experimental Protocols
Synthesis of Isotopically Labeled Rhein
Synthesis of Deuterated Rhein: A patented method describes the synthesis of deuterated Rhein via a platinum-carbon catalyzed hydrogen-deuterium exchange reaction.
-
Reaction Setup: Rhein, a platinum-carbon catalyst, and heavy water (D₂O) are mixed.
-
Pre-reaction: The mixture is reacted at a lower temperature (e.g., 40-60 °C) for a short period (e.g., 0.5-3 hours).
-
Substitution Reaction: The temperature is then elevated (e.g., 100-200 °C) for a longer duration (e.g., 8-20 hours) to facilitate the deuterium exchange.
-
Purification: The catalyst is removed by filtration, the pH is adjusted to precipitate the deuterated Rhein, and the product is further purified using a suitable organic solvent.
LC-MS/MS Quantification of Rhein and its Isotopologues
The following is a representative protocol for the quantification of Rhein in plasma, which can be adapted for this compound and deuterated Rhein.
1. Sample Preparation:
- To 100 µL of plasma, add 10 µL of internal standard solution (this compound when quantifying unlabeled Rhein, or another suitable standard).
- Precipitate proteins by adding 300 µL of acetonitrile.
- Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to achieve good separation of Rhein and its metabolites.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
- Ionization Mode: Electrospray Ionization (ESI), negative mode.
- Multiple Reaction Monitoring (MRM) Transitions:
- Rhein: m/z 283 -> 239
- This compound: m/z 287 -> 243
- Deuterated Rhein (example d4): m/z 287 -> 243
- Optimize cone voltage and collision energy for each analyte.
Visualizations
Caption: Metabolic pathway of Rhein, highlighting the major Phase II metabolism and the expected impact of deuteration on the rate of glucuronidation.
Caption: Experimental workflow for a typical pharmacokinetic study involving isotopically labeled Rhein.
Conclusion
This compound and deuterated Rhein are powerful yet distinct tools for pharmaceutical research. This compound serves as the gold standard for accurate quantification, essential for reliable pharmacokinetic analysis. In contrast, deuterated Rhein offers a strategic approach to modulate the metabolic profile of the parent compound, potentially enhancing its therapeutic efficacy through improved stability and bioavailability. The choice between these two isotopically labeled analogues ultimately depends on the specific research question being addressed, be it the precise measurement of drug concentration or the strategic optimization of its metabolic fate. This guide provides the foundational knowledge for researchers to make informed decisions in the application of these advanced research tools.
A Comparative Guide to Analytical Methods for Rhein Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly employed analytical methods for the quantification of Rhein, an active metabolite of diacerein with significant anti-inflammatory properties. The selection of an appropriate analytical method is critical for accurate pharmacokinetic, metabolic, and clinical studies. This document presents a cross-validation of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, summarizing their performance based on published experimental data.
Data Presentation: A Comparative Analysis of Method Performance
The following tables summarize the key validation parameters for HPLC-UV and LC-MS/MS methods for Rhein quantification in biological matrices, primarily human and animal plasma. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of each method.
Table 1: Comparison of HPLC-UV Methods for Rhein Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 0.25–5.00[1][2] | 0.1–7.0[3][4] | 0.015-5[5] |
| Limit of Quantification (LOQ) (ng/mL) | 200[1][2] | 100[6] | 15[5] |
| Precision (%RSD) | ≤ 5.78[1][2] | Not explicitly stated | Not explicitly stated |
| Accuracy (%RE) | -8.17 to 12.06[1][2] | Within 85-115%[6] | Not explicitly stated |
| Recovery (%) | 96.2–109.6[2] | 68 ± 3[6] | 95.0 - 98.6[5] |
| Correlation Coefficient (r²) | > 0.999[1] | Not explicitly stated | 0.9980[5] |
Table 2: Comparison of LC-MS/MS Methods for Rhein Quantification
| Parameter | Method 1 | Method 2 |
| Linearity Range (µg/mL) | 0.005–5.00[7][8] | 7.81 nM - 2000.00 nM |
| Limit of Quantification (LOQ) | 5 ng/mL[7][8] | 7.81 nM[9][10][11][12] |
| Intra-day Precision (%RSD) | Within assay variability limits[7][8] | < 9.14[9][10][11][12] |
| Inter-day Precision (%RSD) | Within assay variability limits[7][8] | < 9.14[9][10][11][12] |
| Intra-day Accuracy (%) | Within assay variability limits[7][8] | 80.1–104.2[9][10][11][12] |
| Inter-day Accuracy (%) | Within assay variability limits[7][8] | 80.1–104.2[9][10][11][12] |
| Recovery (%) | 36.01[7][8] | Not explicitly stated |
| Correlation Coefficient (r) | ≥ 0.995[7][8] | > 0.99[11] |
Experimental Protocols: A Detailed Look at the Methodologies
The following sections provide detailed experimental protocols for the HPLC-UV and LC-MS/MS methods cited in this guide. These protocols are essential for replicating the results and for understanding the nuances of each analytical technique.
HPLC-UV Method for Rhein Quantification
This method is suitable for the quantification of Rhein in plasma and involves liquid-liquid extraction followed by chromatographic separation and UV detection.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma, add an internal standard.
-
Alternatively, for a different method, use a 5% solution of tert-butyl methyl ether in ethyl acetate for extraction.[6]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
Mobile Phase: A gradient mixture of acetate buffer and acetonitrile[3][4] or a mixture of methanol and water (15:85 v/v, pH 4.7).[5]
LC-MS/MS Method for Rhein Quantification
This highly sensitive and specific method is ideal for pharmacokinetic studies and involves protein precipitation followed by LC-MS/MS analysis.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add an internal standard (e.g., celecoxib).[7][8]
-
Centrifuge the sample and inject the supernatant into the LC-MS/MS system.
2. Chromatographic Conditions
-
Column: Inertsil ODS-3 column[7] or an ACE C18 column.[9][10][11][12]
-
Mobile Phase: A mixture of 0.01 M ammonium acetate (pH 6.0), acetonitrile, and methanol (30:58:12, v/v/v)[7][8] or a mobile phase consisting of 1.0 mM ammonium acetate and acetonitrile.[9][10][11][12]
-
Flow Rate: Not explicitly stated in all reviewed sources, but typically around 0.2-0.5 mL/min for LC-MS/MS.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for Rhein.[9][10][12]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[9][10][11][12]
-
Transitions: Specific precursor-to-product ion transitions are monitored for Rhein and the internal standard. For Rhein, a common transition is m/z 283.0 -> 239.1.
Visualizing the Workflow and Biological Context
To further clarify the experimental process and the biological relevance of Rhein, the following diagrams are provided.
Caption: A generalized workflow for the quantification of Rhein in plasma samples.
Caption: Simplified signaling pathway of Rhein's anti-inflammatory action.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in <i>Rh… [ouci.dntb.gov.ua]
- 3. Simultaneous HPLC-UV determination of rhein and aceclofenac in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of rhein in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Linearity and Range for Rhein-13C4 Detection: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of Rhein, the active metabolite of diacerein, establishing a robust and reliable analytical method is paramount. The use of a stable isotope-labeled internal standard, such as Rhein-13C4, is crucial for achieving high accuracy and precision in quantification. This guide provides a comparative overview of common analytical techniques, focusing on the establishment of linearity and analytical range for the detection of Rhein, for which this compound serves as an ideal internal standard.
Comparison of Analytical Methods for Rhein Quantification
The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the nature of the biological matrix. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical studies involving Rhein, offering superior performance compared to more traditional methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV).
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | HPLC-UV Method |
| Analyte | Rhein and its glucuronides | Rhein | Rhein |
| Internal Standard | Wogonin (could be substituted with this compound) | Indomethacin (could be substituted with this compound) | Not specified |
| Linear Range | Not explicitly stated, but LLOQ is 7.81 nM[1][2] | 1.0 - 8000.0 ng/mL[3] | Not explicitly stated, but LOQ is 100 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 7.81 nM[1][2] | 1.0 ng/mL[3] | 100 ng/mL[4] |
| Precision (%RSD) | < 9.14%[1][2] | Intra-day: < 4.65%, Inter-day: < 8.28%[3] | Not specified |
| Accuracy | 80.1 - 104.2%[1][2] | Not explicitly stated | 80 - 120% at LOQ[4] |
| Recovery | Matrix effect recovery < 12.60%[1] | Not specified | 68 ± 3%[4] |
| Detection | Mass Spectrometry (Negative Ion Mode, MRM)[1][2] | Mass Spectrometry (Negative ESI, MS/MS)[3] | UV Detection (440 nm)[4] |
Note: this compound is the ideal internal standard for LC-MS/MS analysis of Rhein due to its identical chemical properties and co-eluting nature, which allows for effective correction of matrix effects and variations in sample processing. The mass difference allows for its distinct detection from the unlabeled Rhein.
Experimental Protocol: Establishing Linearity and Range using LC-MS/MS
This protocol outlines a typical workflow for validating the analytical method for Rhein quantification using this compound as an internal standard.
1. Preparation of Standard Solutions:
-
Prepare a stock solution of Rhein and this compound (as the internal standard) in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
From the Rhein stock solution, prepare a series of working standard solutions through serial dilution to create calibration standards at concentrations spanning the expected in-study range.
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration.
2. Sample Preparation:
-
To a set of blank biological matrix samples (e.g., plasma), spike the Rhein working standard solutions to create calibration curve samples.
-
Add the internal standard working solution (this compound) to all calibration curve samples and quality control (QC) samples at a constant concentration.
-
Perform protein precipitation by adding a solvent like methanol or acetonitrile.[3]
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization Mode: Negative electrospray ionization (ESI) is generally preferred for Rhein.[1][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Rhein: m/z 283.1 → 238.9 ([M-H]⁻ → [M-CO₂-H]⁻)[3]
-
This compound: The precursor and product ions will be shifted by +4 Da (m/z 287.1 → 242.9).
-
-
4. Data Analysis and Linearity Assessment:
-
Construct a calibration curve by plotting the peak area ratio of Rhein to the internal standard (this compound) against the nominal concentration of Rhein for the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.99.
-
The range of the assay is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ), which are the lowest and highest concentrations on the calibration curve that can be determined with acceptable precision and accuracy.
Visualizing the Workflow
References
- 1. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of rhein in human plasma by liquid chromatography-negative electrospray ionization tandem mass/mass spectrometry and the application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Inter-laboratory Comparison of Rhein-13C4 Quantification Methods: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the quantification of Rhein-13C4, a stable isotopically labeled internal standard crucial for the accurate bioanalysis of its active counterpart, Rhein. The data and protocols presented are synthesized from established single-laboratory validated methods for Rhein, offering a representative comparison of expected performance characteristics between different laboratories employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is the preferred internal standard for quantitative bioanalysis as it shares near-identical chemical and physical properties with Rhein, ensuring reliable compensation for variations during sample processing and analysis.[1][2][3][4]
Comparative Performance of this compound Quantification
The following table summarizes typical performance characteristics for the quantification of Rhein from two hypothetical laboratories. These values are representative of what would be expected in an inter-laboratory comparison for this compound.
| Performance Characteristic | Laboratory A | Laboratory B |
| Linearity (ng/mL) | 1.0 - 8000.0 | 5.0 - 5000.0 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | 5.0[5] |
| Intra-day Precision (%CV) | < 4.65 | < 8.5 |
| Inter-day Precision (%CV) | < 8.28[6] | < 11.5 |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
Experimental Protocols
The following are representative experimental protocols for the quantification of Rhein, which are directly applicable to the use of this compound as an internal standard.
Method 1: Protein Precipitation
This method is rapid and straightforward, suitable for high-throughput analysis.
1. Sample Preparation:
-
To 100 µL of plasma, add a fixed concentration of the internal standard (this compound).
-
Add 300 µL of methanol or acetonitrile to precipitate proteins.[5][6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
Column: Agilent Eclipse XDB-C18 or similar reversed-phase column.[6]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1-0.2% formic acid.[6]
-
Flow Rate: 0.8 mL/min.[7]
-
Column Temperature: 25-40°C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[6]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rhein: m/z 283.1 → 238.9[6]
-
This compound: Specific transition to be determined based on the labeling pattern.
-
Method 2: Liquid-Liquid Extraction (LLE)
This method offers a cleaner extract compared to protein precipitation, potentially reducing matrix effects.
1. Sample Preparation:
-
To 200 µL of plasma, add a fixed concentration of the internal standard (this compound).
-
Add 1 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and tert-butyl methyl ether).
-
Vortex for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
2. Chromatographic and Mass Spectrometric Conditions:
-
The chromatographic and mass spectrometric conditions would be similar to those described in Method 1, with potential minor adjustments to the mobile phase composition and gradient to optimize peak shape and separation.
Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the bioanalytical quantification of this compound in a research or clinical setting.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. scispace.com [scispace.com]
- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of rhein in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of rhein in human plasma by liquid chromatography-negative electrospray ionization tandem mass/mass spectrometry and the application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Determination of rhein in plasma of rat by HPLC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Rhein-13C4 for Clinical Research: A Comparative Guide to Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of therapeutic agents in clinical research samples is paramount for reliable pharmacokinetic and pharmacodynamic assessments. In the bioanalysis of Rhein, an active metabolite of diacerein with significant anti-inflammatory properties, the choice of an appropriate internal standard is critical for achieving robust and reproducible results. This guide provides a comprehensive comparison of Rhein-13C4, a stable isotope-labeled (SIL) internal standard, with commonly used structural analog internal standards.
Performance Comparison of Internal Standards for Rhein Analysis
The selection of an internal standard is a critical step in the development of quantitative bioanalytical methods. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any variability. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in LC-MS/MS-based bioanalysis due to their near-identical physicochemical properties to the analyte. This section compares the expected performance of this compound with other reported internal standards for Rhein quantification.
| Parameter | This compound (Expected) | Wogonin | Indomethacin | Celecoxib |
| Type | Stable Isotope Labeled | Structural Analog (Flavonoid) | Structural Analog (NSAID) | Structural Analog (NSAID) |
| Linearity (r²) | >0.99 | >0.99 | >0.99 | >0.995 |
| Accuracy (% Bias) | Within ±15% (typically <5%) | 80.1–104.2%[1] | Not explicitly reported | 98.7%[2] |
| Precision (%RSD) | <15% (typically <5%) | <9.14%[1] | <8.28% (inter-day)[1] | <2%[2] |
| Lower Limit of Quantification (LLOQ) | Method Dependent (e.g., ~1 ng/mL) | 7.81 nM (~2.1 ng/mL)[1] | 1.0 ng/mL[1] | 0.005 µg/mL (5 ng/mL)[3] |
| Matrix Effect Compensation | Excellent | Moderate to Good | Moderate | Moderate |
| Co-elution with Analyte | Yes | No | No | No |
Note: The performance data for this compound is based on the well-established advantages of using a stable isotope-labeled internal standard. The data for the alternative internal standards are derived from published literature and may have been obtained under different experimental conditions.
Signaling Pathway of Rhein's Anti-inflammatory Action
Rhein exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, most notably the NF-κB and MAPK pathways. Understanding these mechanisms is crucial for the interpretation of pharmacodynamic data obtained from clinical research samples.
Caption: Rhein inhibits inflammatory responses by blocking the NF-κB and MAPK signaling pathways.
Experimental Workflow for Bioanalytical Method Validation
The validation of a bioanalytical method is a comprehensive process that ensures the reliability and reproducibility of the data. The following workflow outlines the key stages involved in validating a method for the quantification of Rhein in clinical samples using an internal standard.
Caption: A typical workflow for the validation of a bioanalytical method.
Experimental Protocols
The following protocols are based on the guidelines provided by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.
Stock and Working Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of Rhein and the internal standard (this compound or a structural analog) in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Rhein stock solution in the appropriate solvent to create calibration standards and quality control (QC) samples. A separate working solution of the internal standard is prepared at a fixed concentration.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions (Illustrative Example)
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions:
-
Rhein: m/z 283.0 → 239.0
-
This compound: m/z 287.0 → 243.0
-
Indomethacin: m/z 356.1 -> 312.1
-
Wogonin: m/z 283.1 -> 268.1
-
Celecoxib: m/z 380.1 -> 316.1
-
Validation Parameters and Acceptance Criteria
-
Selectivity: Analyze at least six different blank matrix samples to ensure no significant interference at the retention times of Rhein and the internal standard.
-
Linearity: Analyze calibration curves on at least three separate days. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in at least five replicates on three different days. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluate by comparing the response of the analyte in post-extraction spiked samples with the response of the analyte in a neat solution at the same concentration. The coefficient of variation of the internal standard-normalized matrix factor should be ≤ 15%.
-
Recovery: Compare the peak area of the analyte from extracted samples with that of post-extraction spiked samples. Recovery should be consistent and reproducible.
-
Stability: Assess the stability of Rhein in the biological matrix under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting the sample handling time.
-
Long-Term Stability: At the intended storage temperature for a period exceeding the study duration.
-
Post-Preparative Stability: In the autosampler. The mean concentration at each stability time point should be within ±15% of the nominal concentration.
-
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for the quantification of Rhein in clinical research samples. Its ability to co-elute with the analyte and mimic its behavior during sample processing and analysis provides superior compensation for matrix effects and other sources of variability, leading to enhanced accuracy and precision. While structural analogs can be used, they are more susceptible to differential matrix effects and may not provide the same level of reliability. The validation of any bioanalytical method should be performed according to established regulatory guidelines to ensure the integrity of the data generated in clinical trials.
References
A Researcher's Guide to Assessing the Isotopic Purity of Commercially Available Rhein-13C4
For researchers in pharmacology, drug metabolism, and related fields, stable isotope-labeled internal standards are indispensable for accurate quantification in mass spectrometry-based assays. Rhein-13C4, the isotopically labeled form of the active anthraquinone compound Rhein, is frequently used for this purpose. The precision of experimental results hinges on the isotopic purity of this standard. This guide provides a framework for evaluating and comparing commercially available this compound, complete with experimental protocols to verify its isotopic enrichment.
Chemical Profile: Rhein and this compound
Rhein is a naturally occurring anthraquinone derivative found in plants such as rhubarb and has been investigated for its anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] Its stable isotope-labeled counterpart, this compound, incorporates four Carbon-13 atoms into its structure, increasing its molecular weight and allowing it to be distinguished from the unlabeled form by mass spectrometry.
Chemical Structure of Rhein (C₁₅H₈O₆):
-
IUPAC Name: 4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid[1]
Chemical Structure of this compound (¹³C₄C₁₁H₈O₆):
-
Molecular Weight: Approximately 288.22 g/mol
-
The four ¹³C atoms are typically incorporated into the anthraquinone core, though the exact positions should be confirmed from the supplier's documentation.
Commercial Availability and Comparative Analysis
This compound is available from several chemical suppliers specializing in stable isotope-labeled compounds. While the chemical purity is often high, the isotopic purity can vary between batches and suppliers. It is crucial for researchers to obtain the Certificate of Analysis (CoA) for the specific lot they purchase to ascertain the exact isotopic enrichment.
Key Parameters for Comparison:
-
Isotopic Purity/Enrichment: This is the most critical parameter. It is typically reported as a percentage of the labeled compound relative to all isotopic variants of that molecule.
-
Chemical Purity: The percentage of the compound that is chemically this compound, irrespective of its isotopic composition.
-
Documentation: Availability of a detailed CoA with quantitative data on isotopic distribution.
Table 1: Template for Comparing Commercial this compound Products
| Supplier | Product Number | Stated Isotopic Purity (%) | Stated Chemical Purity (%) | Method of Purity Determination | Lot Number |
| (Example) Supplier A | (e.g., CS-O-51682) | Data from CoA | Data from CoA | e.g., HRMS, qNMR | Enter Lot No. |
| (Example) Supplier B | (e.g., HY-N0105S2) | Data from CoA | Data from CoA | e.g., HRMS, qNMR | Enter Lot No. |
| (Example) Supplier C | (e.g., 1189928-10-6) | Data from CoA | Data from CoA | e.g., HRMS, qNMR | Enter Lot No. |
Note: The product numbers listed are for illustrative purposes and correspond to listings from Clearsynth, MedChemExpress, and ChemicalBook respectively.[2][3][4]
Methodologies for Assessing Isotopic Purity
The two primary analytical techniques for determining the isotopic purity of labeled compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5]
-
High-Resolution Mass Spectrometry (HRMS): This is the most common method for determining isotopic enrichment.[6][7][8] By precisely measuring the mass-to-charge ratio (m/z), HRMS can resolve the signals from the unlabeled compound (M), the desired labeled compound (e.g., M+4 for this compound), and other isotopologues (M+1, M+2, M+3, etc.). The relative intensities of these peaks are used to calculate the isotopic purity.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can also be used to determine isotopic purity.[5] The presence of a ¹³C atom at a specific position in the molecule will result in characteristic splitting patterns in the ¹H or ¹³C NMR spectrum. The integration of these signals relative to those from the unlabeled positions can be used to calculate site-specific isotopic enrichment.
Detailed Experimental Protocol: Isotopic Purity Assessment of this compound by LC-HRMS
This protocol outlines a typical workflow for verifying the isotopic purity of a commercial this compound sample.
1. Objective: To determine the isotopic purity of a given lot of this compound by measuring the relative abundance of all carbon isotopologues using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).
2. Materials and Reagents:
-
This compound sample
-
Unlabeled Rhein (for reference)
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
LC-MS grade water
-
LC-MS grade formic acid (FA)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
3. Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
4. Sample Preparation:
-
Prepare a stock solution of the this compound sample at 1 mg/mL in methanol.
-
From the stock solution, prepare a working solution of 1 µg/mL in 50:50 ACN:Water.
-
Prepare a corresponding working solution of unlabeled Rhein for comparison.
5. LC-HRMS Method:
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 10% B
-
7.1-9 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
MS Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Range: m/z 100-500
-
Resolution: >70,000
-
Data Acquisition: Full scan mode
6. Data Analysis:
-
Inject the unlabeled Rhein sample to determine its retention time and mass spectrum. The primary ion will be [M-H]⁻ at m/z 283.0302.
-
Inject the this compound sample.
-
Extract the ion chromatograms for the expected [M-H]⁻ ions of Rhein and its ¹³C isotopologues.
-
Unlabeled (M): m/z 283.0302
-
M+1: m/z 284.0335
-
M+2: m/z 285.0369
-
M+3: m/z 286.0403
-
M+4 (this compound): m/z 287.0436
-
-
Integrate the peak area for each of these extracted ion chromatograms.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = [Area(M+4) / (Area(M) + Area(M+1) + Area(M+2) + Area(M+3) + Area(M+4))] x 100
-
Note: This calculation provides the abundance of the fully labeled species. The overall isotopic enrichment would also consider the distribution of the ¹³C label across the different isotopologues.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the isotopic purity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clearsynth.com [clearsynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 1189928-10-6 [chemicalbook.com]
- 5. 1189928-10-6|this compound|BLD Pharm [bldpharm.com]
- 6. isotopes.gov [isotopes.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.psu.edu [pure.psu.edu]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Rhein-13C4
For researchers and scientists at the forefront of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Rhein-13C4, a carbon-13 labeled anthraquinone compound. By adhering to these procedural steps, you can mitigate risks and maintain a secure research environment.
Immediate Safety and Handling Protocols
While this compound is a stable isotope-labeled compound and not radioactive, it shares the chemical properties of its parent compound, Rhein. Therefore, precautions applicable to Rhein should be strictly followed. The primary hazards associated with Rhein are skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the mandatory PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Hands | Protective gloves | Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.[1][2] |
| Eyes | Safety glasses or goggles | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2] |
| Body | Laboratory coat/Protective suit | A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][2] |
| Respiratory | Respirator | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards.[2] |
Engineering Controls and Work Practices
Proper laboratory setup and handling techniques are critical for minimizing exposure risk.
| Control Measure | Description |
| Ventilation | Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[3] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols.[1][2] |
| Hygiene | Wash hands thoroughly after handling and before breaks. Do not eat, drink, or smoke in the work area.[1] |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly closed container.[3] |
Emergency Procedures and First Aid
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of water. If skin irritation occurs, get medical help.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1][3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[1] |
Operational Workflow for Handling this compound
To ensure a systematic and safe approach to working with this compound, the following workflow should be implemented.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
